3-Amino-3-propan-2-ylpiperidine-2,6-dione;hydrochloride
Description
BenchChem offers high-quality 3-Amino-3-propan-2-ylpiperidine-2,6-dione;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-3-propan-2-ylpiperidine-2,6-dione;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
3-amino-3-propan-2-ylpiperidine-2,6-dione;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2.ClH/c1-5(2)8(9)4-3-6(11)10-7(8)12;/h5H,3-4,9H2,1-2H3,(H,10,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSEYKDMJNXZJSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCC(=O)NC1=O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
3-Aminopiperidine-2,6-dione Hydrochloride: Advanced Synthesis Protocols and PROTAC Applications
Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Whitepaper
Executive Summary
3-Aminopiperidine-2,6-dione hydrochloride (3-APD·HCl) is a cornerstone intermediate in modern medicinal chemistry. It serves as the primary glutarimide pharmacophore responsible for binding the Cereblon (CRBN) E3 ubiquitin ligase[1]. This highly specific binding interaction is the mechanistic foundation for immunomodulatory imide drugs (IMiDs) like lenalidomide and pomalidomide, as well as next-generation Proteolysis Targeting Chimeras (PROTACs)[2]. This whitepaper provides a self-validating, causal framework for synthesizing 3-APD·HCl and integrating it into drug development pipelines.
Mechanistic Grounding & Structural Significance
The glutarimide ring of 3-APD inserts directly into the tri-tryptophan pocket of the CRBN domain. It forms critical hydrogen bonds that stabilize the E3 ligase complex, acting as a molecular anchor[3]. When conjugated to a target-binding ligand via a chemical linker, the 3-APD moiety enables the formation of a ternary complex, leading to the polyubiquitination and subsequent proteasomal degradation of the target protein of interest (POI)[4].
Fig 1. Ternary complex formation mediated by the 3-aminopiperidine-2,6-dione (3-APD) core.
Strategic Evaluation of Synthetic Routes
Synthesizing 3-APD·HCl requires strict control over reaction conditions to prevent racemization and ensure high yields. The glutarimide ring is susceptible to hydrolytic opening, and the chiral center at C3 can racemize if exposed to strong bases. The two primary strategies involve either the direct cyclization of L-glutamine derivatives or the reduction of 3-nitropiperidine-2,6-dione[3].
Table 1: Quantitative Comparison of 3-APD Synthesis Strategies
| Strategy | Starting Material | Overall Yield | Enantiomeric Purity | Scalability | Key Challenge |
| Route A (Cyclization) | L-Glutamine | 65 - 75% | >99% ee | High (Multi-kg) | Moisture-sensitive intermediates |
| Route B (Reduction) | 3-Bromopiperidine | 40 - 50% | Racemic | Moderate | Elimination byproducts[3] |
Route A (Cyclization of L-Glutamine) is the industry standard due to its use of inexpensive, chirally pure starting materials and mild conditions[5].
Core Protocol: Three-Step Synthesis via L-Glutamine Cyclization
Causality & Experimental Design
-
Protection: L-Glutamine is protected using Di-tert-butyl dicarbonate (Boc2O). The Boc group prevents unwanted polymerization of the primary amine during the subsequent cyclization step[5].
-
Cyclization: N,N'-Carbonyldiimidazole (CDI) is utilized as a coupling agent with a catalytic amount of 4-Dimethylaminopyridine (DMAP). CDI activates the carboxylic acid, facilitating intramolecular nucleophilic attack by the primary amide. Anhydrous conditions are critical here to prevent the hydrolysis of the activated intermediate[5].
-
Deprotection: Hydrochloric acid in 1,4-dioxane is used to cleave the Boc group. Dioxane provides a stable, anhydrous environment that precipitates the resulting hydrochloride salt directly, driving the reaction to completion and simplifying purification[5].
Fig 2. Three-step synthetic workflow for 3-Aminopiperidine-2,6-dione hydrochloride from L-Glutamine.
Step-by-Step Methodology
Step 1: Synthesis of N-Boc-L-Glutamine
-
Dissolve L-Glutamine (1.0 eq) in a mixture of 1M NaOH and 1,4-dioxane (1:1 v/v) at 0 °C.
-
Add Boc2O (1.1 eq) dropwise over 30 minutes to manage the exothermic reaction.
-
Stir at room temperature for 12 hours.
-
Acidify the aqueous layer to pH 2-3 using 1M KHSO4. Extract with ethyl acetate (3x).
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield N-Boc-L-Glutamine as a white solid.
Step 2: Cyclization to N-Boc-3-aminopiperidine-2,6-dione
-
Suspend N-Boc-L-Glutamine (1.0 eq) in anhydrous acetonitrile under a strict nitrogen atmosphere.
-
Add CDI (1.2 eq) and a catalytic amount of DMAP (0.1 eq).
-
Crucial Insight: Heat the reaction mixture to reflux (80 °C) for 6-8 hours. The elevated temperature is required to overcome the activation energy barrier for the intramolecular cyclization[5].
-
In-Process Control (IPC): Monitor the disappearance of N-Boc-L-Glutamine via LC-MS.
-
Cool to room temperature, concentrate, and purify via recrystallization from hot ethanol.
Step 3: Deprotection to 3-APD·HCl
-
Dissolve N-Boc-3-aminopiperidine-2,6-dione in a 4M solution of HCl in 1,4-dioxane (5.0 eq of HCl).
-
Stir at room temperature for 2 hours.
-
Observation: A white precipitate will form as the hydrochloride salt is insoluble in dioxane.
-
Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to obtain 3-Aminopiperidine-2,6-dione hydrochloride in high purity[5].
Application Protocol: Condensation for PROTAC Synthesis
Once synthesized, 3-APD·HCl is frequently condensed with functionalized phthalic anhydrides or fluorinated precursors to generate CRBN-recruiting moieties for PROTACs[1].
Causality & Experimental Design
The condensation of 3-APD·HCl with 3-nitrophthalic anhydride requires a weak base to neutralize the hydrochloride salt without hydrolyzing the glutarimide ring. Potassium acetate (KOAc) in glacial acetic acid (AcOH) is the optimal system. AcOH acts as both solvent and acid catalyst for the imide formation, while KOAc buffers the system[1]. For direct substitution strategies, N,N-diisopropylethylamine (DIPEA) is often used in polar aprotic solvents like DMF or NMP[6].
Step-by-Step Methodology
-
Charge a reaction vessel with 3-nitrophthalic anhydride (1.0 eq) and 3-APD·HCl (1.1 eq).
-
Add glacial acetic acid (10 mL/g of substrate) and KOAc (1.2 eq).
-
Heat the mixture to 90-140 °C for 12 hours[1].
-
Cool the mixture to room temperature and pour into crushed ice.
-
Filter the resulting precipitate, wash with water and cold ethanol, and dry to yield the nitro-thalidomide derivative (a precursor to pomalidomide/lenalidomide based PROTACs)[1].
Analytical Validation & Quality Control
To ensure the trustworthiness of the synthesized 3-APD·HCl, rigorous analytical validation is mandatory. A self-validating protocol requires checking for both chemical purity and stereochemical integrity.
Table 2: Quality Control Specifications for 3-APD·HCl
| Analytical Method | Parameter | Acceptance Criteria | Rationale |
| HPLC (Chiral Column) | Enantiomeric Excess (ee) | > 99.0% | Ensures stereospecificity for CRBN binding. |
| 1H NMR (DMSO-d6) | Glutarimide Imide Proton | Singlet at ~11.0 ppm | Confirms intact glutarimide ring (no hydrolysis). |
| 1H NMR (DMSO-d6) | Amine Protons | Broad singlet at ~8.5 ppm | Confirms successful Boc deprotection (NH3+). |
| Karl Fischer Titration | Water Content | < 0.5% | Prevents downstream hydrolysis during PROTAC coupling. |
Sources
- 1. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00886G [pubs.rsc.org]
- 4. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Biological Activity of 3-Aminopiperidine-2,6-dione Hydrochloride
Abstract
3-Aminopiperidine-2,6-dione hydrochloride is a pivotal chemical entity in modern pharmacology, serving as a fundamental building block for a class of therapeutics that have revolutionized the treatment of certain cancers and inflammatory diseases. This molecule constitutes the core pharmacophore responsible for binding to the Cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex. By engaging CRBN, 3-aminopiperidine-2,6-dione and its derivatives modulate the substrate specificity of this E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates. This guide provides a comprehensive technical overview of the biological activity of 3-aminopiperidine-2,6-dione hydrochloride, from its molecular mechanism of action to its downstream cellular consequences and the key experimental protocols used for its characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, immunology, and targeted protein degradation.
Introduction: The Glutarimide Core as a Versatile Pharmacophore
The 3-aminopiperidine-2,6-dione moiety, a derivative of glutarimide, is the key structural feature responsible for the biological activity of a class of drugs known as immunomodulatory drugs (IMiDs), which includes thalidomide, lenalidomide, and pomalidomide.[1] These agents have demonstrated significant clinical efficacy in the treatment of multiple myeloma and other hematological malignancies.[2] More recently, this chemical scaffold has been repurposed as a "warhead" in the design of Proteolysis-Targeting Chimeras (PROTACs), bifunctional molecules that recruit CRBN to a target protein of interest to induce its degradation.[3] The hydrochloride salt of 3-aminopiperidine-2,6-dione enhances its stability and solubility, facilitating its use in experimental settings.[4]
Chemical and Physical Properties:
| Property | Value | Reference(s) |
| Molecular Formula | C5H9ClN2O2 | [5][6] |
| Molecular Weight | 164.59 g/mol | [5][6] |
| Physical State | Solid | [5] |
| Melting Point | >245°C (decomposition) | [5] |
| Purity | Typically >95% (HPLC) | [7] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly-closed container. Stable under recommended temperatures and pressures. | [5][8] |
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The primary biological target of 3-aminopiperidine-2,6-dione is Cereblon (CRBN), a component of the CRL4^CRBN^ E3 ubiquitin ligase complex.[9] This complex plays a crucial role in the cell's natural protein degradation machinery, the ubiquitin-proteasome system. By binding to CRBN, 3-aminopiperidine-2,6-dione and its derivatives act as a "molecular glue," inducing a conformational change in the CRBN substrate-binding pocket.[10] This altered conformation creates a neomorphic surface that enables the recruitment of proteins that are not endogenous substrates of CRBN, termed "neosubstrates."[9]
The CRL4^CRBN^ complex then polyubiquitinates these neosubstrates, marking them for degradation by the 26S proteasome.[11] This targeted protein degradation is the fundamental mechanism underlying the therapeutic effects of IMiDs and CRBN-recruiting PROTACs.
Figure 1: CRBN-mediated neosubstrate degradation pathway.
Downstream Biological Effects
The degradation of specific neosubstrates by 3-aminopiperidine-2,6-dione-based molecules leads to a cascade of downstream biological effects, which are cell-type and context-dependent.
Anti-proliferative and Pro-apoptotic Activity in Multiple Myeloma
In multiple myeloma cells, the key neosubstrates targeted for degradation are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[12] These proteins are essential for the survival and proliferation of myeloma cells. Their degradation leads to the downregulation of critical downstream targets, including c-Myc and interferon regulatory factor 4 (IRF4), resulting in cell cycle arrest and apoptosis.[2]
Immunomodulatory Effects
Beyond its direct anti-cancer effects, the degradation of Ikaros and Aiolos in immune cells, such as T cells and natural killer (NK) cells, has profound immunomodulatory consequences. This leads to enhanced T-cell proliferation, increased production of the pro-inflammatory cytokine Interleukin-2 (IL-2), and a more robust anti-tumor immune response.[2]
Cytokine Modulation
The binding of 3-aminopiperidine-2,6-dione derivatives to CRBN can also modulate the production of various cytokines. For instance, in peripheral blood mononuclear cells (PBMCs), these compounds can inhibit the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), while stimulating the production of anti-inflammatory cytokines such as Interleukin-10 (IL-10).[2] This cytokine-modulating activity contributes to the therapeutic effects observed in inflammatory conditions.
Experimental Protocols for Characterizing Biological Activity
A thorough investigation of the biological activity of 3-aminopiperidine-2,6-dione hydrochloride and its derivatives requires a suite of well-validated assays. The following protocols provide a framework for assessing its key biological functions.
Figure 2: Experimental workflow for characterizing the biological activity.
Cereblon Binding Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Principle: This competitive binding assay measures the ability of a test compound to displace a fluorescently labeled tracer from the CRBN protein.[13] The assay utilizes a terbium-labeled anti-tag antibody that binds to a tagged CRBN protein (donor) and a fluorescently labeled thalidomide analog (acceptor). When the tracer is bound to CRBN, the donor and acceptor are in close proximity, resulting in a high FRET signal. A competing compound will disrupt this interaction, leading to a decrease in the FRET signal.[13][14]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Plate Setup:
-
Add the test compound dilutions to a low-volume 384-well white plate. Include positive (no competitor) and negative (no CRBN) controls.
-
Add the tagged-CRBN protein to all wells except the negative controls.
-
Add the pre-mixed terbium-labeled antibody and fluorescent tracer to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for the time specified by the assay kit manufacturer (typically 1-2 hours), protected from light.[14]
-
-
Data Acquisition:
-
Read the plate using a TR-FRET-compatible microplate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).[13]
-
-
Data Analysis:
-
Calculate the HTRF ratio (acceptor signal / donor signal) * 10,000.
-
Plot the HTRF ratio against the log of the test compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the compound that inhibits 50% of the tracer binding.
-
Causality and Self-Validation: The use of both positive and negative controls is critical for validating the assay performance. The dose-dependent decrease in the FRET signal in the presence of the test compound provides strong evidence of specific binding to CRBN. Troubleshooting may involve optimizing reagent concentrations and incubation times.[16]
Cell Viability Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[17] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[17] The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cells (e.g., multiple myeloma cell lines like MM.1S) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[18]
-
-
Compound Treatment:
-
Prepare a serial dilution of 3-aminopiperidine-2,6-dione hydrochloride in cell culture medium.
-
Replace the medium in the cell plate with the medium containing the test compound dilutions. Include vehicle-treated control wells.
-
Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[18]
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[20]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.[21][22]
-
Causality and Self-Validation: The inclusion of untreated and vehicle-treated controls is essential to establish a baseline for cell viability. A clear dose-dependent decrease in viability indicates a cytotoxic or anti-proliferative effect of the compound. It is important to ensure that the initial cell seeding density allows for logarithmic growth throughout the assay period.
Cytokine Profiling: Multiplex ELISA
Principle: A multiplex ELISA allows for the simultaneous measurement of multiple cytokines in a single sample, such as cell culture supernatant.[23] This bead-based immunoassay uses a set of beads, each coated with a capture antibody specific for a different cytokine. The captured cytokines are then detected with a biotinylated detection antibody and a streptavidin-phycoerythrin (PE) conjugate. The fluorescence intensity of PE on each bead is proportional to the amount of the specific cytokine.[24]
Step-by-Step Methodology:
-
Sample Collection:
-
Culture cells (e.g., PBMCs) with and without the test compound for a specified period.
-
Collect the cell culture supernatant and centrifuge to remove any cells or debris.
-
-
Assay Procedure:
-
Add the mixed bead suspension to the wells of a filter plate.
-
Add standards, controls, and samples to the appropriate wells.
-
Incubate the plate on a shaker for a specified time (e.g., 2 hours) at room temperature.[23]
-
Wash the plate multiple times using a vacuum manifold.
-
Add the biotinylated detection antibody cocktail and incubate.
-
Wash the plate and add the streptavidin-PE reagent.
-
Incubate and wash the plate again.
-
Resuspend the beads in reading buffer.
-
-
Data Acquisition:
-
Acquire the data on a flow cytometry-based multiplex assay system.
-
-
Data Analysis:
-
Generate a standard curve for each cytokine.
-
Determine the concentration of each cytokine in the samples by interpolating from the respective standard curves.
-
Causality and Self-Validation: The use of a standard curve for each analyte is crucial for accurate quantification. Including both stimulated and unstimulated controls allows for the assessment of the compound's effect on basal and induced cytokine production. The specificity of the assay relies on the high specificity of the capture and detection antibodies for their respective cytokines.
Representative IC50 Data for Glutarimide Derivatives:
| Compound | Cell Line | IC50 (µM) | Reference |
| Lenalidomide | NCI-H929 | 1.12 ± 0.06 | [2] |
| Lenalidomide | U2932 | 3.24 ± 0.11 | [2] |
| Pomalidomide Derivative (10a) | NCI-H929 | 2.25 ± 0.09 | [2] |
| Pomalidomide Derivative (10a) | U2932 | 5.86 ± 0.12 | [2] |
Conclusion
3-Aminopiperidine-2,6-dione hydrochloride is a molecule of significant interest in contemporary drug discovery and chemical biology. Its ability to engage the CRBN E3 ubiquitin ligase and modulate its substrate specificity provides a powerful mechanism for targeted protein degradation. This in-depth technical guide has outlined the core biological activities of this compound, from its molecular interactions to its cellular consequences. The provided experimental protocols offer a robust framework for researchers to investigate and characterize the biological effects of 3-aminopiperidine-2,6-dione and its derivatives, thereby facilitating the development of novel therapeutics for a range of diseases. As our understanding of the CRBN-mediated degradation pathway continues to evolve, so too will the applications of this versatile pharmacophore in the design of next-generation medicines.
References
-
PubChem. 3-Aminopiperidine-2,6-dione hydrochloride. [Link]
-
YouTube. How to calculate IC50 from MTT assay. [Link]
- Google Patents. CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.
-
National Center for Biotechnology Information. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants. [Link]
-
Creative Bioarray. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. [Link]
-
CLYTE. Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]
-
National Center for Biotechnology Information. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. [Link]
-
Assay Genie. Multiplex ELISA Protocol. [Link]
-
The Journal of Immunology. Profiling Cytokine Levels Using a Multiplex Human Cytokine ELISA Array (94.26). [Link]
-
Aurora Biolabs. TR-FRET Cereblon-4C Binding Assay Kit. [Link]
-
National Center for Biotechnology Information. Optimization of an HTRF Assay for the Detection of Soluble Mutant Huntingtin in Human Buffy Coats: A Potential Biomarker in Blood for Huntington Disease. [Link]
-
RSC Publishing. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. [Link]
-
BPS Bioscience. Cereblon intrachain TR-FRET Assay Kit. [Link]
-
PubMed. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. [Link]
-
ResearchGate. What is the correct method to calculate the IC50 value for the MTT assay?. [Link]
-
bioRxiv. Unbiased mapping of cereblon neosubstrate landscape by high-throughput proteomics. [Link]
-
Quansys Biosciences. Datasheet MEK1005 Multiplex ELISA Kit For Human Cytokine - Screen (16-plex). [Link]
-
protocols.io. Cell Culture and estimation of cytokines by ELISA. [Link]
-
National Center for Biotechnology Information. Cullin-RING ligase BioE3 reveals molecular-glue-induced neosubstrates and rewiring of the endogenous Cereblon ubiquitome. [Link]
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
-
ACS Pharmacology & Translational Science. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. [Link]
-
ResearchGate. Substrate degradation is associated with binding to CRBN. [Link]
-
protocols.io. Cell Viability Assay (MTT Assay) Protocol. [Link]
-
National Center for Biotechnology Information. Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators. [Link]
-
ACS Publications. Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin. [Link]
-
Taylor & Francis Online. New synthesis route for the preparation of pomalidomide. [Link]
-
ResearchGate. IC50 values for myeloma cell lines. [Link]
-
BMG LABTECH. HTRF: Homogeneous Time-Resolved Fluorescence - Principle, Technology & Assays. [Link]
-
Der Pharma Chemica. Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. [Link]
-
National Center for Biotechnology Information. (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. [Link]
-
ResearchGate. IC 50 values (mM) of thalidomide derivatives for inhibiting proliferation of multiple myeloma cell lines. [Link]
-
bioRxiv. CCR1 inhibition sensitizes multiple myeloma cells to glucocorticoid therapy. [Link]
Sources
- 1. cyrusbio.com.tw [cyrusbio.com.tw]
- 2. Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CAS 24666-56-6: 3-Amino-2,6-piperidinedione hydrochloride [cymitquimica.com]
- 5. aksci.com [aksci.com]
- 6. 3-Aminopiperidine-2,6-dione hydrochloride | C5H9ClN2O2 | CID 134548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Aminopiperidine-2,6-dione Hydrochloride [lgcstandards.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. Cullin-RING ligase BioE3 reveals molecular-glue-induced neosubstrates and rewiring of the endogenous Cereblon ubiquitome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Unbiased mapping of cereblon neosubstrate landscape by high-throughput proteomics | bioRxiv [biorxiv.org]
- 13. aurorabiolabs.com [aurorabiolabs.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. atcc.org [atcc.org]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. m.youtube.com [m.youtube.com]
- 22. clyte.tech [clyte.tech]
- 23. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. assaygenie.com [assaygenie.com]
3-Aminopiperidine-2,6-dione Hydrochloride: A Comprehensive Guide to Solubility, Stability, and Application in Targeted Protein Degradation
Introduction and Contextual Relevance
As the field of targeted protein degradation (TPD) accelerates, Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality. At the core of many PROTACs lies the cereblon (CRBN) E3 ligase recruiting ligand, predominantly derived from thalidomide and its immunomodulatory analogs (IMiDs) like lenalidomide and pomalidomide.
The fundamental building block for synthesizing these CRBN recruiters is 3-Aminopiperidine-2,6-dione hydrochloride (CAS: 24666-56-6)[1]. As a Senior Application Scientist, I frequently observe that the physicochemical properties of this critical intermediate—specifically its solubility and stability—dictate the yield, purity, and downstream efficacy of the synthesized PROTACs. This whitepaper provides an in-depth mechanistic analysis of its behavior, offering field-proven protocols to optimize its handling and application.
Mechanistic Insights: The Role of the Hydrochloride Salt
The free base of 3-aminopiperidine-2,6-dione (CAS: 2353-44-8) exhibits strong intermolecular hydrogen bonding between the glutarimide imide nitrogen and the primary amine. This leads to a highly stable crystal lattice with poor solubility in both aqueous and organic media.
By converting this to the hydrochloride salt (CAS: 24666-56-6), the primary amine is protonated. This modification serves two critical functions:
-
Solubility Enhancement: Protonation disrupts the rigid hydrogen-bond network of the crystal lattice, significantly lowering the solvation energy required for dissolution in polar solvents[2].
-
Chemical Stability: The free primary amine is highly nucleophilic and prone to auto-condensation or oxidative degradation. The HCl salt effectively masks this nucleophilicity, preserving the structural integrity of the glutarimide ring during long-term storage[2].
Mechanism of PROTAC-mediated ternary complex formation and targeted degradation.
Physicochemical Profiling: Solubility and Stability Data
Understanding the exact solubility limits and degradation triggers is essential for process chemistry and formulation.
Solubility Profile
The compound demonstrates a versatile solubility profile, which is highly dependent on temperature and solvent polarity[3].
Table 1: Solubility Profile of 3-Aminopiperidine-2,6-dione HCl
| Solvent | Solubility Status | Mechanistic Rationale |
| Water | Soluble | High dielectric constant stabilizes the dissociated chloride and ammonium ions. |
| DMSO | Slightly Soluble (Heated) | Excellent hydrogen bond acceptor; requires thermal energy to overcome lattice energy. |
| Methanol | Sparingly Soluble (Sonicated) | Moderate polarity; sonication provides the kinetic energy needed for dissolution. |
| Dichloromethane (DCM) | Soluble | Favorable for biphasic organic synthesis when neutralized with a mild base. |
| Ethyl Acetate | Soluble | Useful for liquid-liquid extraction during PROTAC purification. |
Stability and Degradation Pathways
The glutarimide moiety is the "hook" that binds CRBN. However, it is highly susceptible to hydrolytic ring-opening, particularly under basic conditions, forming diamide impurities (e.g., Related Compound C)[4].
Table 2: Stability Matrix under Forced Degradation
| Condition | Stability | Primary Degradant | Preventive Measure |
| Thermal (>208°C) | Decomposes[5] | Carbon oxides, Nitrogen oxides | Store at +4°C to -20°C; avoid excessive heating. |
| Aqueous (pH > 8) | Unstable | Open-ring bis-methyl ester / Diamide | Maintain slightly acidic to neutral pH during reactions. |
| Oxidative Stress | Moderately Stable | N-oxide derivatives | Store under inert gas (Argon/Nitrogen); avoid strong oxidizers. |
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.
Protocol 1: Kinetic Solubility and Forced Degradation Assay
Objective: To quantify the kinetic solubility of 3-Aminopiperidine-2,6-dione HCl and assess its stability against hydrolytic ring-opening.
Step-by-Step Methodology:
-
Standard Curve Generation: Prepare a stock solution of 3-Aminopiperidine-2,6-dione HCl in 0.1 N HCl at 10 mg/mL. Perform serial dilutions to create a standard curve (0.1 - 10 mg/mL). Analyze via HPLC-UV (λ = 230 nm) to establish system suitability.
-
Solvent Saturation: Add 50 mg of the compound to 1 mL of the test solvent (e.g., DMSO, Water, Methanol) in a 2 mL Eppendorf tube.
-
Equilibration: Agitate the suspension on a thermomixer at 25°C, 800 rpm for 24 hours. (Causality: 24 hours ensures thermodynamic equilibrium is reached between the solid and dissolved phases.)
-
Separation: Centrifuge the samples at 15,000 x g for 15 minutes to pellet undissolved solute.
-
Quantitation: Dilute the supernatant 1:100 in the mobile phase and inject it into the HPLC. Calculate concentration against the standard curve.
-
Forced Degradation (Hydrolytic): To the aqueous sample, add 0.1 N NaOH to adjust the pH to 9.0. Incubate at 40°C for 4 hours.
-
LC-MS/MS Analysis: Analyze the degraded sample to identify the mass shift corresponding to the ring-opened diamide impurity (+18 Da for water addition).
Step-by-step workflow for evaluating solubility and forced degradation stability.
Protocol 2: Synthesis of a CRBN-Recruiting PROTAC Intermediate
Objective: To couple 3-Aminopiperidine-2,6-dione HCl to a functionalized linker without degrading the glutarimide ring.
Step-by-Step Methodology:
-
Neutralization: Suspend 3-Aminopiperidine-2,6-dione HCl (1.0 eq) in anhydrous DMF. Add Potassium Acetate (KOAc) (2.5 eq)[6]. (Causality: KOAc is a mild base that neutralizes the HCl salt to liberate the primary amine without causing base-catalyzed ring opening of the glutarimide.)
-
Electrophile Addition: Add the linker-electrophile (e.g., a fluorinated phthalic anhydride derivative) (1.1 eq) to the suspension.
-
Reflux and Condensation: Heat the reaction mixture to 90°C under an Argon atmosphere for 12-24 hours. (Causality: Argon prevents oxidative degradation of the amine at elevated temperatures.)
-
Reaction Monitoring: Monitor the disappearance of the primary amine via TLC (Ninhydrin stain).
-
Workup: Quench the reaction with ice-cold 0.1 N HCl. (Causality: The acidic quench re-protonates any unreacted amine and stabilizes the newly formed imide linkage, forcing the product to precipitate.)
-
Purification: Filter the precipitate and wash with cold water and ethyl acetate. Dry under high vacuum to yield the PROTAC intermediate.
Conclusion
3-Aminopiperidine-2,6-dione hydrochloride is an indispensable reagent in the modern drug discovery toolkit. By leveraging its hydrochloride salt form, chemists can bypass the solubility limitations of the free base while protecting the delicate glutarimide pharmacophore from premature degradation. Strict adherence to pH control, temperature regulation, and appropriate solvent selection—as outlined in the protocols above—will ensure high-fidelity synthesis of CRBN-targeting PROTACs.
References
-
PubChem - 3-Aminopiperidine-2,6-dione hydrochloride | C5H9ClN2O2 | CID 134548 [Link]
-
BioCrick - 3-Amino-2,6-piperidinedione hydrochloride | CAS:24666-56-6 | High Purity [Link]
-
Frontiers in Chemistry - E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points[Link]
-
Pharmaffiliates - Advanced Lenalidomide Derivatives for PROTAC Optimization [Link]
Sources
- 1. 3-Aminopiperidine-2,6-dione hydrochloride | C5H9ClN2O2 | CID 134548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. 3-Amino-2,6-piperidinedione hydrochloride | CAS:24666-56-6 | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. aksci.com [aksci.com]
- 6. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
A Comprehensive Spectroscopic and Methodological Guide to 3-Aminopiperidine-2,6-dione Hydrochloride
Abstract
This technical guide provides an in-depth analysis of the spectroscopic properties of 3-Aminopiperidine-2,6-dione hydrochloride (CAS: 24666-56-6), a critical intermediate in the synthesis of immunomodulatory drugs such as lenalidomide and pomalidomide.[1][2] This document is intended for researchers, chemists, and quality control specialists in the pharmaceutical and life sciences sectors. It offers a detailed interpretation of available ¹H Nuclear Magnetic Resonance (NMR) data, outlines expected characteristics for ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), and provides robust, field-proven protocols for data acquisition. The methodologies are presented not merely as steps, but with expert commentary on the rationale behind instrumental and sample preparation choices, ensuring both scientific integrity and practical applicability.
Introduction and Molecular Structure
3-Aminopiperidine-2,6-dione, also known as 2-aminoglutarimide, is a heterocyclic compound featuring a piperidine ring with two carbonyl groups and an amino substituent.[1] Its hydrochloride salt form enhances stability and aqueous solubility, making it a preferred form for handling and synthesis.[3] The molecule's structure is the pharmacophore responsible for the therapeutic activities of several important drugs.[4] A thorough understanding of its spectroscopic signature is paramount for structural verification, purity assessment, and quality control during drug development and manufacturing.
The molecular structure and a standard numbering convention for spectroscopic assignment are presented below.
Figure 1: Molecular structure and atom numbering of 3-Aminopiperidine-2,6-dione.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules in solution. For 3-Aminopiperidine-2,6-dione hydrochloride, it provides unambiguous information about the proton and carbon framework.
¹H NMR Spectroscopy: Data and Interpretation
The proton NMR spectrum provides a detailed map of the hydrogen atoms in the molecule. The experimental data, acquired in deuterated dimethyl sulfoxide (DMSO-d₆), is summarized below.[2]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 11.22 | Broad Singlet (br s) | 1H | - | NH (Amide) |
| 8.68 | Broad Singlet (br s) | 3H | - | -NH₃ ⁺ (Ammonium) |
| 4.20 | Doublet of Doublets (dd) | 1H | 13.0, 5.3 | CH -3 |
| 2.77 - 2.65 | Multiplet (m) | 1H | - | CH ₂-5 (one proton) |
| 2.64 - 2.56 | Multiplet (m) | 1H | - | CH ₂-5 (one proton) |
| 2.27 - 2.19 | Multiplet (m) | 1H | - | CH ₂-4 (one proton) |
| 2.09 - 1.97 | Multiplet (m) | 1H | - | CH ₂-4 (one proton) |
Interpretation Insights:
-
Solvent Choice: DMSO-d₆ is an excellent choice for this analysis. Its polar nature ensures the solubility of the hydrochloride salt, and its ability to form hydrogen bonds with N-H protons slows their exchange rate. This allows the distinct observation of both the amide N-H (11.22 ppm) and the ammonium -NH₃⁺ protons (8.68 ppm) as broad singlets, which might otherwise be broadened into the baseline or exchange with residual water.
-
Ammonium and Amide Protons: The signal at 8.68 ppm, integrating to three protons, is characteristic of a protonated amine group (-NH₃⁺), confirming the hydrochloride salt form. The highly deshielded signal at 11.22 ppm is typical for an amide proton, which experiences resonance deshielding from the adjacent carbonyl groups.
-
Methine Proton (C3-H): The proton at position 3 is the most downfield of the aliphatic signals (4.20 ppm). This is due to the strong deshielding effect of the adjacent electron-withdrawing ammonium group and the C2 carbonyl group. Its multiplicity as a doublet of doublets arises from coupling to the two non-equivalent protons on C4.
-
Methylene Protons (C4-H₂ and C5-H₂): The protons on the piperidine ring are diastereotopic, meaning they are chemically non-equivalent. This, combined with coupling to adjacent protons, results in complex multiplets for the signals corresponding to the C4 and C5 positions.
¹³C NMR Spectroscopy: Expected Characteristics
| Expected Chemical Shift (δ) ppm | Carbon Assignment | Rationale |
| ~170-175 | C2, C6 | Carbonyl carbons are highly deshielded and appear significantly downfield. Two distinct signals may be observed due to the asymmetric environment. |
| ~50-55 | C3 | This methine carbon is attached to the nitrogen of the ammonium group, causing a significant downfield shift compared to a standard aliphatic CH. |
| ~30-35 | C5 | This methylene carbon is adjacent to the C6 carbonyl group, resulting in a moderate downfield shift. |
| ~20-25 | C4 | This methylene carbon is the most upfield of the ring carbons, being the most shielded from electron-withdrawing groups. |
Experimental Protocol for NMR Data Acquisition
This protocol provides a standardized procedure for acquiring high-quality NMR spectra of 3-Aminopiperidine-2,6-dione hydrochloride.
Figure 2: Standard workflow for NMR analysis.
Causality Behind Experimental Choices:
-
Sample Concentration: A concentration of 10-15 mg/0.7 mL provides a good signal-to-noise ratio for both ¹H and ¹³C NMR without excessive viscosity or solubility issues.
-
Locking and Shimming: The deuterium signal from DMSO-d₆ is used by the spectrometer to "lock" the magnetic field, compensating for drift. Shimming adjusts the field homogeneity across the sample, which is critical for achieving sharp, well-resolved peaks.
-
Relaxation Delay: A relaxation delay (d1) of at least 1-2 seconds (5s for quantitative ¹H) is crucial to allow the nuclei to return to their equilibrium state between pulses. This ensures that signal intensities are accurate and representative of the proton count.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Expected IR Absorption Bands
While a specific experimental spectrum is not available in the searched literature, the key vibrational modes for 3-Aminopiperidine-2,6-dione hydrochloride can be confidently predicted.
| Expected Frequency (cm⁻¹) | Vibration Type | Functional Group |
| 3200 - 2800 (broad) | N-H Stretch | -NH₃⁺ (Ammonium salt) |
| ~3200 (sharp) | N-H Stretch | N-H (Amide) |
| ~1720 and ~1680 | C=O Stretch | C=O (Dione, Amide I band) |
| ~1640 - 1550 | N-H Bend | -NH₃⁺ (Ammonium salt) |
| ~1250 | C-N Stretch | C-N (Amine/Amide) |
Interpretation Insights:
-
The most prominent features will be the carbonyl (C=O) stretching bands, which are typically very strong. The presence of two distinct C=O bands is expected due to the asymmetric nature of the dione ring.
-
The broad absorption in the 3200-2800 cm⁻¹ region is a hallmark of an ammonium salt. This will overlap with the sharper N-H stretch of the secondary amide.
Experimental Protocol for IR Data Acquisition (ATR Method)
The Attenuated Total Reflectance (ATR) technique is the modern standard for acquiring IR spectra of solid powders due to its simplicity and reproducibility.
Sources
- 1. CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google Patents [patents.google.com]
- 2. 2,6-Dioxopiperidine-3-ammonium chloride | 24666-56-6 [chemicalbook.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. HYDROGEN 3-AMINOPIPERIDINE-2,6-DIONE CHLORIDE | CAS 24666-56-6 [matrix-fine-chemicals.com]
Application Note: Utilizing 3-Aminopiperidine-2,6-dione Hydrochloride in CRBN-Targeted PROTAC Development
Introduction & Mechanistic Rationale
Targeted Protein Degradation (TPD) via Proteolysis-Targeting Chimeras (PROTACs) represents a paradigm shift in drug discovery, enabling the degradation of previously "undruggable" targets. The majority of clinical-stage PROTACs function by hijacking the Cereblon (CRBN) E3 ubiquitin ligase complex. The fundamental chemical building block for recruiting CRBN is 3-Aminopiperidine-2,6-dione hydrochloride (CAS: 24666-56-6)[1].
This molecule provides the essential glutarimide moiety required for anchoring the PROTAC into the thalidomide-binding domain (TBD) of CRBN[2]. When integrated into a heterobifunctional PROTAC molecule, the glutarimide core facilitates the proximity-induced formation of a ternary complex between the Protein of Interest (POI), the PROTAC, and CRBN, ultimately leading to polyubiquitination and proteasomal degradation of the POI.
PROTAC-mediated targeted protein degradation via CRBN recruitment.
Chemical Synthesis & Conjugation Strategies
To construct the CRBN-recruiting moiety, 3-Aminopiperidine-2,6-dione hydrochloride is typically condensed with a functionalized phthalic anhydride (e.g., 3-hydroxyphthalic anhydride or 4-nitrophthalic anhydride). The hydrochloride salt of the aminopiperidine is utilized due to its superior bench stability and solubility compared to the free base[1]. However, the synthesis requires in situ base liberation to expose the nucleophilic primary amine for the reaction to proceed[3][4].
Chemical synthesis workflow for CRBN-binding glutarimide intermediates.
Protocol 1: Synthesis of 4-Hydroxythalidomide (CRBN Ligand Precursor)
Objective: Synthesize a hydroxyl-functionalized CRBN ligand ready for linker attachment via alkylation.
Step-by-Step Methodology:
-
Base Liberation : Suspend 3-Aminopiperidine-2,6-dione hydrochloride (1.0 eq) and 3-Hydroxyphthalic anhydride (1.0 eq) in glacial acetic acid (0.2 M). Add Potassium Acetate (KOAc) (1.2 eq).
-
Condensation & Cyclization : Heat the reaction mixture to reflux (approx. 120-130°C) under an inert nitrogen atmosphere for 16-24 hours.
-
Causality: High temperature and acidic conditions drive the dehydration step, forcing the closure of the imide ring to yield the thalidomide core[3].
-
-
Precipitation : Cool the mixture to room temperature and pour it slowly into ice-cold distilled water. Stir vigorously for 30 minutes. The product will precipitate as a solid.
-
Isolation : Filter the precipitate under vacuum, wash extensively with cold water to remove residual AcOH and KOAc, and dry under high vacuum.
-
Self-Validation : Confirm the structure via 1 H-NMR and LC-MS.
-
Validation Metric: Ensure the presence of the characteristic glutarimide NH proton at ~11.1 ppm in DMSO-d6. An absence of this peak indicates that the glutarimide ring has inadvertently opened during synthesis, rendering the molecule incapable of binding CRBN[1].
-
Biochemical Validation: Ternary Complex Formation
Once the PROTAC is fully assembled (Warhead - Linker - CRBN Ligand), validating the POI-PROTAC-CRBN ternary complex is critical. High binary affinity (the PROTAC binding to CRBN or POI alone) does not guarantee degradation. Furthermore, excess PROTAC can induce a "hook effect," where binary complexes outcompete the ternary complex, halting the degradation cycle[6].
We recommend the NanoBRET™ platform for its homogeneous, live-cell capabilities, which provide a more physiologically relevant thermodynamic environment than cell-free assays[7].
Logic of the NanoBRET ternary complex formation assay.
Protocol 2: NanoBRET Ternary Complex Assay
Objective: Quantify the proximity-induced ternary complex between a target POI and CRBN in live cells.
Step-by-Step Methodology:
-
Transfection : Co-transfect HEK293 cells with NanoLuc-POI (Donor) and HaloTag-CRBN (Acceptor) plasmids.
-
Causality: Maintaining physiological expression ratios is vital; massive overexpression can artificially force proximity or mask the PROTAC's cooperative binding thermodynamics[7].
-
-
Proteasome Inhibition : Pre-treat cells with 10 µM MG-132 for 1 hour prior to PROTAC addition.
-
Causality: Because a highly efficient PROTAC will immediately degrade the NanoLuc-POI, blocking the 26S proteasome ensures the ternary complex accumulates and can be measured without signal loss due to donor degradation[7].
-
-
PROTAC Titration : Treat cells with a serial dilution of the PROTAC (e.g., 10 pM to 10 µM) and incubate for 2-4 hours.
-
Causality: A full titration curve is mandatory to identify the optimal concentration for ternary complex formation and to map the "hook effect" at higher concentrations[6].
-
-
Signal Detection : Add the NanoBRET substrate and measure luminescence at 460 nm (Donor) and 618 nm (Acceptor) using a multimode microplate reader.
-
Data Analysis & Self-Validation : Calculate the BRET ratio (Acceptor emission / Donor emission). Plot the BRET ratio against PROTAC concentration.
-
Validation Metric: A valid assay must show a bell-shaped curve. The ascending phase represents ternary complex formation, while the descending phase confirms the hook effect, proving the signal is specifically driven by the PROTAC's bridging mechanism[6].
-
Quantitative Benchmarks for CRBN PROTACs
To contextualize assay results, researchers should benchmark novel compounds against well-characterized CRBN PROTACs, such as the BET degraders dBET1 and dBET6[6][8].
Table 1: Benchmarking Data for Reference CRBN PROTACs
| PROTAC | Target Protein | E3 Ligase Ligand | Ternary Complex EC 50 (nM) | Degradation DC 50 (nM) | Max Degradation (D max ) |
| dBET1 | BRD4 | Thalidomide core | ~15 - 30 | ~430 | >85% |
| dBET6 | BRD4 | Thalidomide core | ~2 - 5 | ~14 | >95% |
| Control (Thalidomide) | None (CRBN only) | Thalidomide core | N/A (No ternary) | N/A | N/A |
Note: dBET6 exhibits tighter ternary complex formation (lower EC 50 ) and highly efficient degradation (lower DC 50 ) compared to the first-generation dBET1, illustrating the critical importance of linker optimization in translating 3-Aminopiperidine-2,6-dione-derived ligands into potent degraders[6][8].
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Discovery of an Antiviral PROTAC Targeting the SARS-CoV-2 Main Protease Using an Allosteric Warhead | bioRxiv [biorxiv.org]
- 6. resources.revvity.com [resources.revvity.com]
- 7. promega.com [promega.com]
- 8. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Experimental Protocols for 3-Aminopiperidine-2,6-dione Hydrochloride in Targeted Protein Degradation
Introduction & Mechanistic Rationale
3-Aminopiperidine-2,6-dione hydrochloride (CAS: 2686-86-4) is the foundational glutarimide building block used in the synthesis of immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide[1]. In contemporary drug discovery, this moiety is critical for designing Proteolysis Targeting Chimeras (PROTACs) and molecular glues. It acts as the primary recognition motif for the thalidomide-binding domain of Cereblon (CRBN), the substrate receptor for the CRL4 E3 ubiquitin ligase complex[2].
By chemically linking a target-binding ligand to 3-aminopiperidine-2,6-dione, researchers can artificially hijack this E3 ligase to polyubiquitinate and subsequently degrade disease-causing proteins via the 26S proteasome[3]. The protocols below outline the synthesis, application, and mechanistic validation of 3-aminopiperidine-2,6-dione derivatives in cancer cell lines, ensuring a robust, self-validating experimental workflow.
Pathway Visualization
Mechanism of 3-AP-derived PROTACs mediating targeted protein degradation.
Physicochemical Properties & Handling Data
To ensure reproducibility, the physical parameters of the raw material must be strictly maintained. The hydrochloride salt form is utilized to enhance aqueous solubility and shelf stability[1].
| Property | Value / Specification | Handling Rationale |
| Molecular Formula | C₅H₉ClN₂O₂ | The HCl salt form requires neutralization during coupling reactions. |
| Molecular Weight | 164.59 g/mol | Critical for accurate stoichiometric calculations during synthesis. |
| Solubility | Soluble in DMSO, H₂O | Prepare stock solutions in anhydrous DMSO to prevent premature hydrolysis. |
| Storage Conditions | -20°C, desiccated | The glutarimide ring is susceptible to hydrolytic opening under basic/humid conditions. |
Experimental Protocols: A Self-Validating System
Protocol A: Chemical Synthesis of a CRBN-Recruiting Ligand
This protocol details the condensation of 3-aminopiperidine-2,6-dione hydrochloride with a phthalic anhydride derivative to form a functionalized IMiD core (e.g., a pomalidomide or thalidomide analog)[4].
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, combine 3-fluorophthalic anhydride (1.0 eq), 3-aminopiperidine-2,6-dione hydrochloride (1.0 eq), and anhydrous Sodium Acetate (NaOAc) (3.0 eq)[4].
-
Solvent Addition: Suspend the mixture in glacial acetic acid (HOAc) to achieve a 0.2 M concentration.
-
Reaction: Stir the resulting mixture under an inert atmosphere (N₂) at 100°C for 16 hours[4].
-
Workup: Concentrate the solution under reduced pressure to remove HOAc. Dilute the residue with aqueous NaHCO₃ and extract three times with ethyl acetate[4].
-
Purification: Wash the combined organic phases with brine, dry over anhydrous Na₂SO₄, and purify via flash column chromatography (methanol:dichloromethane gradient)[5].
Causality & Rationale: Why use NaOAc and HOAc? 3-Aminopiperidine-2,6-dione is supplied as a hydrochloride salt to prevent degradation. However, nucleophilic condensation requires a free amine. NaOAc acts as a mild base to deprotonate the salt in situ. Glacial acetic acid provides a protic environment that facilitates the dehydration step necessary for the final ring closure, yielding the highly stable isoindoline-1,3-dione core without hydrolyzing the glutarimide ring[4].
Protocol B: In Vitro Cell Culture & Targeted Degradation Assay
This protocol outlines the assessment of PROTAC-mediated target degradation in multiple myeloma cell lines.
Step-by-Step Methodology:
-
Cell Seeding: Maintain NCI-H929 or Kelly cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin[6]. Seed cells at a density of 5×105 cells/well in 6-well plates.
-
Compound Treatment: Prepare a 10 mM stock of the synthesized PROTAC in DMSO. Perform serial dilutions to treat cells at concentrations ranging from 1 nM to 10 µM.
-
Vehicle Control: Ensure the final DMSO concentration across all wells (including controls) is exactly 0.25%[6].
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO₂ atmosphere[6].
-
Harvest & Lysis: Harvest cells, wash with ice-cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Perform Western Blotting to quantify the degradation of the target protein (e.g., STAT3, IKZF1) relative to a loading control (e.g., GAPDH or β-actin)[4][5].
Causality & Rationale: Why NCI-H929 cells and strict DMSO limits? NCI-H929 cells are selected because they possess high basal expression of CRBN, making them highly sensitive to glutarimide-mediated degradation[5]. The DMSO concentration must be strictly maintained at ≤0.25%[6]. Higher concentrations of DMSO induce cellular stress responses that can upregulate heat shock proteins and alter basal proteasome activity, leading to false-positive degradation readouts.
Protocol C: Mechanistic Validation (The Self-Validating Rescue Assay)
To prove that the synthesized compound acts as a true PROTAC and not a non-specific cytotoxin, the degradation must be mechanistically validated.
Step-by-Step Methodology:
-
Pre-treatment: Seed cells as described in Protocol B. Divide into four cohorts.
-
Inhibitor Addition: One hour prior to PROTAC treatment, pre-treat the cohorts with:
-
Cohort 1: Vehicle (DMSO)
-
Cohort 2: 1 µM MG-132 (Proteasome inhibitor)
-
Cohort 3: 1 µM MLN4924 (NEDD8-activating enzyme inhibitor)
-
Cohort 4: 10 µM free Thalidomide or Lenalidomide (CRBN competitor)
-
-
PROTAC Addition: Add the PROTAC at its established DC90 concentration to all cohorts.
-
Analysis: Proceed with lysis and Western Blotting after 24 hours.
Causality & Rationale: A true PROTAC operates catalytically via the CRBN-proteasome axis. If degradation is observed, it must be completely abrogated (rescued) by MG-132 (which blocks the 26S proteasome), MLN4924 (which inhibits NEDDylation, thereby inactivating the CRL4 complex), or excess free CRBN ligand (which competitively blocks the PROTAC's 3-AP moiety from binding Cereblon). This triangulation of controls ensures the observed protein loss is mechanistically on-target.
Quantitative Data Interpretation
When profiling 3-AP derived degraders, summarize your Western Blot densitometry and viability data into standardized metrics to allow for cross-compound comparison.
| Metric | Definition | Optimal Range | Mechanistic Interpretation |
| DC50 | Concentration required to degrade 50% of the target protein. | 1 nM – 100 nM | Indicates the efficiency of ternary complex formation and ubiquitination. |
| Dmax | Maximum achievable degradation of the target protein. | > 85% | Reflects the catalytic turnover rate and the resynthesis rate of the target. |
| IC50 | Concentration required to inhibit cell viability by 50%. | Cell-line dependent | Should correlate with DC50 if the target protein is essential for survival[5]. |
| Hook Effect | Concentration at which degradation efficiency decreases. | > 10 µM | High concentrations saturate CRBN and the target independently, forming inactive binary complexes instead of the active ternary complex. |
References
- Design, synthesis, and biological characterization of a potent STAT3 degrader for the treatment of gastric cancer. Frontiers in Chemistry. URL:[https://vertexaisearch.cloud.google.
- Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators. PMC / NIH. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4EOiTQhxJNTdEflE3fWKMheBIL6mCMU-me8boTCqKvowkYDTusQsys4wE9eacd1YMLKYbj-JECFGvR_o7WgAtSb-na1FmS__cFUp9hbd3RpEiUtsXA4g1J4axQg-jGcj9l4DS1vDEpNkDYg==]
- WO2021105334A1 - Piperidine-2, 6-dione derivatives which bind to cereblon, and methods of use thereof. Google Patents. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoOq5rI2z7MhIBvHavpzxgNIGzVI5r4IMpsm-YnzLgu2YT_Okvct0OJo5C7omeWjL2qiWLRf--rl2yKi6IaYWXwgpz1yNpDwtPzlB9o3r0mqDjNJmLHORix3nVKSq5fMstgYfDYZthY1qBIIu5]
- Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. ACS Publications. URL:[https://vertexaisearch.cloud.google.
- Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. RSC Publishing. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkv452m4OzTj37GiWuZ1ZjzjnPELCNpbuKE1aJOS5CTEzLkVtaK1L4GIZxoJGUMBmLaVNNUqfARyi6w9e4mQY0kVipVpltaiVXNak6dv_gPXLaOPml8syB5Z8fvTqseTWyINtOUkq-OmKWrfFw8jvsGWwFvMcFSgQ=]
- Buy 3-Aminopiperidine-2,6-dione hydrochloride | 2686-86-4. Smolecule. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnhb2hyb8HlEoMM39YlIYS7zOSJ8nTYVG6n72FbaTFSarsm176GLBy_JfBtZsMx1BSFINyIGp2tyEd_G0AXq66SjbyEA1DmvQWtLr26duP6oVDK2mNY592ICuEayw9Y2Zwe8JK]
Sources
- 1. Buy 3-Aminopiperidine-2,6-dione hydrochloride | 2686-86-4 [smolecule.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00886G [pubs.rsc.org]
- 4. Frontiers | Design, synthesis, and biological characterization of a potent STAT3 degrader for the treatment of gastric cancer [frontiersin.org]
- 5. Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2021105334A1 - Piperidine-2, 6-dione derivatives which bind to cereblon, and methods of use thereof - Google Patents [patents.google.com]
Application Notes & Protocols: The Role of 3-Aminopiperidine-2,6-dione Hydrochloride in Immunomodulatory Drug Research
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 3-Aminopiperidine-2,6-dione hydrochloride. This compound is the fundamental pharmacophore of the influential immunomodulatory imide drugs (IMiDs) and a cornerstone for the development of Proteolysis Targeting Chimeras (PROTACs). We will delve into its core mechanism of action, its pivotal role in hijacking the cellular ubiquitin-proteasome system, and provide detailed, field-proven protocols for its practical application in the laboratory.
Introduction: The Glutarimide Cornerstone
3-Aminopiperidine-2,6-dione, a simple heterocyclic compound, is the central structural motif of thalidomide and its more potent and refined analogs, lenalidomide and pomalidomide.[1][2] These molecules, collectively known as immunomodulatory imide drugs (IMiDs), have revolutionized the treatment of hematological malignancies, particularly multiple myeloma.[3][4] The hydrochloride salt of 3-aminopiperidine-2,6-dione is a stable, readily available intermediate crucial for the synthesis of these drugs and their derivatives.[4]
Beyond its role as a precursor, the true scientific value of this moiety lies in its unique ability to bind to Cereblon (CRBN).[5][6] CRBN is a substrate receptor protein within the Cullin-4 RING E3 ubiquitin ligase (CRL4^CRBN^) complex, a key component of the cell's protein disposal machinery.[5][7] This interaction does not inhibit the enzyme but rather modulates its function, turning it into a powerful tool for targeted protein degradation (TPD). This has made 3-aminopiperidine-2,6-dione hydrochloride an indispensable building block for developing PROTACs, which are engineered molecules that induce the degradation of specific disease-causing proteins.[8][9][10]
Mechanism of Action: Hijacking the E3 Ligase
The therapeutic and research applications of 3-aminopiperidine-2,6-dione are rooted in its novel mechanism of action: the modulation of the CRL4^CRBN^ E3 ligase's substrate specificity.[11]
-
Binding to Cereblon : The glutarimide ring of the molecule fits neatly into a specific binding pocket on the CRBN protein.[11]
-
Altering the Substrate Interface : This binding event creates a new molecular surface on the CRBN protein.
-
Neosubstrate Recruitment : This newly formed surface has a high affinity for proteins that the CRL4^CRBN^ complex would not normally recognize. These newly targeted proteins are referred to as "neosubstrates."[12] Prominent examples include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), whose degradation is central to the anti-myeloma activity of lenalidomide and pomalidomide.[11]
-
Ubiquitination & Degradation : Once the neosubstrate is brought into proximity with the E3 ligase complex, it is tagged with a chain of ubiquitin molecules. This polyubiquitination marks the protein for destruction by the 26S proteasome, effectively eliminating it from the cell.[10][13]
This process, often termed "molecular glue" degradation, forms the basis of the compound's immunomodulatory effects and its utility in PROTAC technology.
Caption: Mechanism of 3-Aminopiperidine-2,6-dione Moiety Action.
Application in PROTAC Development
A PROTAC is a heterobifunctional molecule composed of three parts: a ligand for a protein of interest (POI), a ligand for an E3 ligase (like 3-aminopiperidine-2,6-dione), and a chemical linker connecting them.[8][14] By simultaneously binding the POI and the E3 ligase, the PROTAC forms a ternary complex, inducing the ubiquitination and subsequent degradation of the POI.[13]
3-Aminopiperidine-2,6-dione hydrochloride is a foundational E3 ligase ligand for PROTACs targeting CRBN. Researchers can chemically modify its amino group to attach various linkers and POI ligands, creating a vast array of potential protein degraders.[15]
Caption: Experimental Workflow for PROTAC Development.
Quantitative Data: Binding Affinities of IMiDs to CRBN
The binding affinity of the E3 ligase ligand is a critical parameter for PROTAC efficacy. While the affinity of the parent 3-aminopiperidine-2,6-dione is modest, modifications in the full IMiD structures significantly enhance this interaction. The following table provides reference binding affinities for well-characterized IMiDs.
| Compound | Dissociation Constant (Kd) | Assay Method | Reference |
| Thalidomide | ~250 nM | Not Specified | [16] |
| Lenalidomide | ~178 nM | Not Specified | [16] |
| Pomalidomide | ~157 nM | Not Specified | [16] |
| (S)-thalidomide | ~10-fold stronger than (R)-enantiomer | Competitive Elution Assay | [16] |
Experimental Protocols
Safety and Handling
Causality: 3-Aminopiperidine-2,6-dione hydrochloride is a chemical reagent and the core of teratogenic compounds. Strict adherence to safety protocols is mandatory to prevent exposure and ensure personnel safety.
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses.[17][18]
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood.[17][19] Avoid generating dust.[18] Avoid all personal contact, including inhalation and contact with skin and eyes.[17]
-
Storage: Store in a tightly-closed container in a cool, dry place away from incompatible substances.[18]
-
Spills: In case of a spill, avoid breathing dust. Use dry clean-up procedures.[17] Clean the area with large amounts of water.[17]
-
First Aid:
-
Skin Contact: Immediately flush with running water for at least 15 minutes.[18]
-
Eye Contact: Immediately flush with running water for at least 15 minutes and seek medical attention.[18]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration.[20]
-
Ingestion: Rinse mouth with water and seek immediate medical attention. Do NOT induce vomiting.[18]
-
Protocol: Cell-Based CRBN Target Engagement Assay
Causality: This assay confirms that a new compound (e.g., a newly synthesized PROTAC) binds to CRBN in a cellular context. It works on a competition principle: if the test compound binds CRBN, it will prevent a known "degrader" PROTAC from binding and degrading its target. This is a crucial step to validate that the CRBN-binding moiety of your PROTAC is active in cells.[21]
-
Cell Seeding:
-
Plate a relevant human cell line (e.g., HEK293T, MM.1S) in a 24-well plate at a density that ensures they are in a logarithmic growth phase (e.g., 100,000 cells/well).
-
Incubate overnight at 37°C with 5% CO₂.
-
-
Compound Preparation:
-
Prepare a stock solution of a known, potent degrader that uses CRBN (e.g., a published HDAC6 or BRD4 degrader) at 1000x the final concentration in DMSO.
-
Prepare 1000x stock solutions of your test compound (the new PROTAC or 3-aminopiperidine-2,6-dione derivative) at various concentrations in DMSO. Pomalidomide can be used as a positive control competitor.
-
-
Treatment:
-
On the day of the experiment, pre-treat the cells by adding 1 µL of your test compound dilutions or DMSO (vehicle control) to the appropriate wells.
-
Incubate for 2-4 hours. This allows your compound to enter the cells and engage with CRBN.
-
Add 1 µL of the known degrader stock to all wells (except for the untreated control). The final concentration of the degrader should be at its approximate DC50 or EC50 value for degradation.
-
Incubate for the optimal degradation time for the known degrader (typically 6-24 hours).
-
-
Cell Lysis and Analysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells directly in the well using RIPA buffer containing protease and phosphatase inhibitors.
-
Collect the lysate and determine the protein concentration using a BCA assay.
-
Analyze the degradation of the known degrader's target protein via Western Blot (see Protocol 5.3).
-
-
Interpreting Results:
-
No Competition: If your test compound does not bind CRBN, the known degrader will effectively degrade its target, resulting in a faint or absent band on the Western blot.
-
Competition: If your test compound successfully binds to and engages CRBN, it will prevent the known degrader from working. This will "rescue" the target protein from degradation, resulting in a strong band on the Western blot, similar to the vehicle control.[21]
-
Protocol: Western Blot for Protein Degradation
Causality: This is the definitive method to quantify the reduction of a target protein's levels following treatment with a PROTAC. A loading control (e.g., GAPDH, β-actin) is essential to ensure that any observed decrease in the target protein is due to specific degradation and not variations in the amount of total protein loaded onto the gel.[16]
-
Sample Preparation:
-
Prepare cell lysates as described in the target engagement protocol or from cells treated only with your PROTAC of interest.
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5-10 minutes to denature the proteins.
-
-
Gel Electrophoresis (SDS-PAGE):
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of a polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for your protein of interest (POI) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Repeat the immunoblotting process for a loading control protein (e.g., GAPDH).
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a digital imager or X-ray film.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the POI band intensity to the corresponding loading control band intensity to determine the percentage of remaining protein relative to the vehicle-treated control.
-
Conclusion
3-Aminopiperidine-2,6-dione hydrochloride is far more than a simple chemical intermediate. It is a molecular key that unlocks the ability to manipulate the cell's own protein disposal system. Its capacity to engage the CRBN E3 ligase has not only led to powerful immunomodulatory therapies but has also provided a robust and versatile platform for the development of next-generation targeted protein degraders. A thorough understanding of its mechanism and the application of rigorous, validated protocols are essential for researchers aiming to harness its full potential in the discovery of novel therapeutics.
References
- CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google P
-
(S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine - ResearchGate. (URL: [Link])
-
3-Aminopiperidine-2,6-dione hydrochloride | C5H9ClN2O2 | CID 134548 - PubChem. (URL: [Link])
-
A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC. (URL: [Link])
-
(S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine - PMC. (URL: [Link])
-
Advancing PROTAC Discovery Through Artificial Intelligence: Opportunities, Challenges, and Future Directions - PMC. (URL: [Link])
-
A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC. (URL: [Link])
-
Probing the E3 Ligase Adapter Cereblon with Chemical Biology - ACS Publications. (URL: [Link])
-
Structural formulae of thalidomide, lenalidomide, and pomalidomide.... | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Chemical structures of thalidomide, lenalidomide and pomalidomide. - ResearchGate. (URL: [Link])
-
Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma - PMC - NIH. (URL: [Link])
-
Full article: In-vitro assays for immuno-oncology drug efficacy assessment and screening for personalized cancer therapy - Taylor & Francis. (URL: [Link])
-
The E3 ligase adapter cereblon targets the C-terminal cyclic imide degron - PubMed. (URL: [Link])
-
Flowchart for PROTAC discovery. Computational approaches can predict... - ResearchGate. (URL: [Link])
-
An in-cell approach to evaluate E3 ligases for use in targeted protein degradation - bioRxiv. (URL: [Link])
-
Immunomodulatory Assays - Invitrocue - Transforming Bioanalytics. (URL: [Link])
-
Methods to accelerate PROTAC drug discovery | Biochemical Journal - Portland Press. (URL: [Link])
-
Cullin-RING ligase BioE3 reveals molecular-glue-induced neosubstrates and rewiring of the endogenous Cereblon ubiquitome | bioRxiv. (URL: [Link])
-
Abstract 353: Development of an in vitro screening platform for high capacity evaluation of immunomodulatory drug candidates | Cancer Research - AACR Journals. (URL: [Link])
-
Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin | Organic Process Research & Development - ACS Publications. (URL: [Link])
-
Methods to accelerate PROTAC drug discovery - PMC - NIH. (URL: [Link])
-
MSDS of (R)-3-aMino-piperidine-2,6-dione hydrochloride - Capot Chemical. (URL: [Link])
-
Cereblon E3 ligase modulator - Wikipedia. (URL: [Link])
-
A Cell-Based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PubMed. (URL: [Link])
- CN111747924A - A class of lenalidomide/pomalidomide analogs and their applications - Google P
-
Endogenous substrates and IMiD-mediated neo-substrates of CRBN-E3... - ResearchGate. (URL: [Link])
-
In-vitro assays for immuno-oncology drug efficacy assessment and screening for personalized cancer therapy - White Rose Research Online. (URL: [Link])
-
Immunomodulatory Activity In Vitro and In Vivo of a Sulfated Polysaccharide with Novel Structure from the Green Alga Ulvaconglobata Kjellman - MDPI. (URL: [Link])
-
The novel mechanism of lenalidomide activity - PMC. (URL: [Link])
-
BNRF GENERAL CELL CULTURE PROTOCOL - Shared Research Facilities. (URL: [Link])
-
The Crucial Role of 3-Aminopiperidine-2,6-dione HCl in Lenalidomide Production. (URL: [Link])
-
General Transfection - Addgene. (URL: [Link])
-
Drug Discovery Workflow for PROTAC with a Focus on Eliminating Bottlenecks in Evaporation - Biopharma Group. (URL: [Link])
-
Immunomodulatory Effects of Lidocaine: Mechanisms of Actions and Therapeutic Applications - MDPI. (URL: [Link])
Sources
- 1. (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Advancing PROTAC Discovery Through Artificial Intelligence: Opportunities, Challenges, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROTAC Synthesis Kits for Targeted Protein Degradation [sigmaaldrich.com]
- 10. portlandpress.com [portlandpress.com]
- 11. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biopharma.co.uk [biopharma.co.uk]
- 15. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 18. aksci.com [aksci.com]
- 19. echemi.com [echemi.com]
- 20. capotchem.com [capotchem.com]
- 21. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting PROTAC Instability with a 3-Aminopiperidine-2,6-dione Warhead
Welcome to the PROTAC Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge in the field of targeted protein degradation: the instability of PROTACs utilizing a 3-aminopiperidine-2,6-dione warhead for Cereblon (CRBN) E3 ligase engagement. These thalidomide-based analogs, while widely used, are susceptible to degradation, which can lead to inconsistent and misleading experimental results.[1][]
This resource provides a structured, in-depth approach to diagnosing and mitigating instability issues through a series of frequently asked questions and detailed troubleshooting protocols. Our goal is to equip you with the knowledge to ensure the integrity of your PROTAC molecules and the reliability of your data.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and issues related to the stability of PROTACs featuring the 3-aminopiperidine-2,6-dione moiety.
Q1: My PROTAC shows inconsistent or no degradation of the target protein. Could the 3-aminopiperidine-2,6-dione warhead be the problem?
A1: Yes, the instability of the 3-aminopiperidine-2,6-dione warhead is a primary suspect when observing inconsistent degradation. This glutarimide ring system is prone to hydrolysis, especially under physiological conditions (pH 7.4, 37°C) typical for cell-based assays.[1] This degradation can occur in your stock solution, in the cell culture medium, or intracellularly, leading to a lower effective concentration of the active PROTAC and, consequently, reduced or variable target degradation.
Troubleshooting Workflow:
To systematically diagnose the issue, follow this workflow:
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
Q2: What is the primary degradation pathway for the 3-aminopiperidine-2,6-dione warhead, and how can I detect it?
A2: The primary degradation pathway is the hydrolysis of one of the two amide bonds within the glutarimide ring, leading to the formation of two inactive, ring-opened products: the corresponding glutamine and isoglutamine derivatives.[3] This process is often accelerated at physiological pH and temperature.
Detection Method: The most effective way to detect this degradation is through Liquid Chromatography-Mass Spectrometry (LC-MS). By analyzing your PROTAC sample over time, you can quantify the disappearance of the parent compound and the appearance of the hydrolyzed products, which will have a mass increase of 18 Da (the mass of a water molecule).
Experimental Protocol: Assessing PROTAC Hydrolytic Stability
-
Sample Preparation: Prepare a solution of your PROTAC in a relevant aqueous buffer (e.g., PBS, pH 7.4) or your cell culture medium at a final concentration of 1-10 µM.
-
Incubation: Incubate the solution at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, and 24 hours).
-
Quenching: Immediately quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Analysis: Analyze the samples by LC-MS to quantify the percentage of the intact PROTAC remaining at each time point.
-
Data Analysis: Plot the percentage of remaining PROTAC against time to determine the degradation rate and calculate the half-life (t½).[4]
Q3: My PROTAC appears to be metabolically unstable. How does the 3-aminopiperidine-2,6-dione warhead contribute to this?
A3: While the warhead itself is more prone to chemical hydrolysis, the overall PROTAC molecule can be subject to metabolic degradation by cellular enzymes. The large, complex structure of PROTACs presents multiple "soft spots" for metabolic enzymes like cytochrome P450s (CYPs) and aldehyde oxidases (AOXs).[5][6] While the glutarimide ring of thalidomide itself is not a primary site of enzymatic degradation, modifications to the phthalimide portion or the linker can influence overall metabolic stability.[5]
Troubleshooting Metabolic Instability:
-
In Vitro Metabolism Assays: Perform metabolic stability assays using human liver microsomes (HLM) or hepatocytes. These assays will reveal the extent of Phase I and Phase II metabolism.[4][6]
-
Metabolite Identification: Use high-resolution mass spectrometry to identify the sites of metabolic modification. Common metabolic transformations include hydroxylation, N-dealkylation, and amide hydrolysis, often occurring on the linker or the target-binding ligand.[]
-
Structural Modification: If a specific metabolic liability is identified, consider synthetic modifications to block that site. For example, replacing a metabolically labile hydrogen with a fluorine atom can enhance stability.
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
-
Reaction Mixture: Prepare a reaction mixture containing your PROTAC, HLM, and a NADPH-regenerating system in a phosphate buffer (pH 7.4).
-
Initiation: Pre-warm the mixture to 37°C and initiate the reaction by adding NADPH.
-
Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60 minutes).
-
Quenching: Stop the reaction by adding ice-cold acetonitrile with an internal standard.
-
Sample Preparation: Centrifuge the samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent PROTAC.
-
Data Analysis: Calculate the in vitro half-life and intrinsic clearance.[4]
Q4: How can I improve the stability of my PROTAC without completely redesigning the molecule?
A4: Several strategies can be employed to enhance the stability of your existing PROTAC:
| Strategy | Description | Key Considerations |
| Optimize Storage Conditions | Store the solid compound at -20°C or -80°C, protected from light and moisture.[8] Prepare stock solutions in anhydrous DMSO and store in single-use aliquots at -80°C to avoid freeze-thaw cycles.[8][9] | Repeated freeze-thaw cycles can lead to degradation. Equilibrate vials to room temperature before opening to prevent condensation.[8] |
| Adjust Assay Buffer pH | The hydrolysis of the glutarimide ring is pH-dependent and is slower at a slightly acidic pH.[1] If your cell line can tolerate it, consider using a medium buffered to a pH between 6.8 and 7.2. | Test cell viability and proliferation at the adjusted pH to ensure it does not introduce artifacts. |
| Reduce Incubation Times | If significant degradation is observed over 24 hours, shorten the duration of your cellular assays (e.g., 4, 8, or 12 hours) to minimize the impact of degradation.[1] | This may require higher PROTAC concentrations to observe the desired effect. |
| Use More Stable Analogs | Consider synthesizing PROTACs with more hydrolytically stable CRBN ligands, such as lenalidomide or pomalidomide, which have modifications on the phthalimide ring that can improve stability.[1][] | This requires new synthesis but is a proven strategy to mitigate instability. |
Part 2: Advanced Considerations & Experimental Design
The Critical Role of the Linker
The linker is not merely a spacer but an active contributor to the PROTAC's properties, including its stability.[10][11][12]
-
Composition: Incorporating more rigid or aromatic structures into the linker can shield labile amide bonds from hydrolysis and enzymatic degradation.[11] Conversely, flexible linkers like PEG can improve solubility but may also introduce sites for metabolic O-dealkylation.[5][13]
-
Attachment Point: The position where the linker is attached to the 3-aminopiperidine-2,6-dione warhead can influence its stability and the geometry of the ternary complex.[13]
Caption: The multifaceted impact of linker design on PROTAC properties.
Validating On-Target Activity in the Face of Instability
When instability is a concern, it is crucial to confirm that any observed degradation is due to the intended PROTAC mechanism.
Key Validation Experiments:
-
Proteasome Inhibition: Pre-treat cells with a proteasome inhibitor (e.g., MG132 or bortezomib) before adding your PROTAC. If the PROTAC is working as intended, proteasome inhibition should rescue the degradation of the target protein.[14]
-
E3 Ligase Knockout/Knockdown: Use CRISPR/Cas9 or siRNA to reduce the expression of CRBN. In these cells, a CRBN-dependent PROTAC should fail to degrade the target protein.
-
Inactive Control Synthesis: Synthesize a negative control compound where a critical binding moiety is altered (e.g., methylation of the glutarimide nitrogen) to prevent binding to CRBN. This control should not induce target degradation.
By systematically addressing potential instability issues, you can ensure the integrity of your PROTACs and generate robust, reproducible data in your targeted protein degradation experiments.
References
- BenchChem. (2025). common problems in PROTAC experiments and how to avoid them. BenchChem Technical Support.
- ChemPep. Overview of PROTAC Linkers. ChemPep Inc.
- Open Exploration Publishing. (2020, October 30). Novel approaches for the rational design of PROTAC linkers.
- Precise PEG LLC. Linkers in PROTACs. Precise PEG.
- Goracci, L., et al. (2022).
- Buckley, D. L., et al. (2012). Impact of linker length on the activity of PROTACs. ACS Chemical Biology.
- Biocompare. (2022, August 11). PROTACs: A Practical Guide. Biocompare.
- BenchChem.
- BenchChem. A Comparative Guide to the Chemical Stability of PROTAC Linkers. BenchChem.
- BOC Sciences. (2023, August 31). Thalidomide Analogs and Other CRBN Ligands in PROTACs. BOC Sciences.
- BenchChem. (2025). Technical Guide: PROTAC ER Degrader-3 Handling and Storage. BenchChem.
- Goracci, L., et al. (2020). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs)
- Goracci, L., et al. (2020). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs)
- Leggett, K., et al. (2002). 3-[(Phenylacetyl)amino]-2,6-piperidinedione hydrolysis studies with improved synthesis and characterization of hydrolysates. Journal of Pharmaceutical Sciences.
- BOC Sciences. (2023, June 27). Metabolic Characteristics of PROTAC Drugs. BOC Sciences.
- Genext Genomics. (2024, December 13). Best Practices for Recombinant Protein Storage & Stability. Genext Genomics.
- Thermo Fisher Scientific. Protein stability and storage. Thermo Fisher Scientific.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3-[(Phenylacetyl)amino]-2,6-piperidinedione hydrolysis studies with improved synthesis and characterization of hydrolysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. chempep.com [chempep.com]
- 11. precisepeg.com [precisepeg.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Side reactions and byproducts in 3-Aminopiperidine-2,6-dione hydrochloride synthesis
Welcome to the technical support center for the synthesis of 3-Aminopiperidine-2,6-dione hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize their experimental outcomes. The following question-and-answer guide provides in-depth technical insights and field-proven solutions to challenges you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: I am observing a lower than expected yield in my synthesis of 3-Aminopiperidine-2,6-dione hydrochloride starting from L-Glutamine. What are the potential causes and how can I improve it?
Answer:
Lower than expected yields in this multi-step synthesis can often be attributed to issues in the cyclization or deprotection steps. Several factors can contribute to this, primarily incomplete reactions or the formation of side products.
Potential Causes & Solutions:
-
Incomplete Cyclization: The cyclization of N-protected glutamine to form the piperidine-2,6-dione ring is a critical step.
-
Causality: Inadequate activation of the carboxylic acid groups or suboptimal reaction conditions can lead to a significant amount of unreacted starting material.
-
Troubleshooting Protocol:
-
Reagent Choice: Ensure the use of a highly efficient cyclizing agent. While various reagents can be used, N,N'-Carbonyldiimidazole (CDI) is a common choice for its mild reaction conditions.[1]
-
Catalyst: The use of a catalyst like 4-dimethylaminopyridine (DMAP) can significantly improve the rate and completeness of the cyclization.[1]
-
Anhydrous Conditions: Moisture can hydrolyze the activated intermediates, leading to the formation of N-protected glutamic acid instead of the desired cyclic imide. Ensure all solvents and glassware are thoroughly dried, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature and Reaction Time: The reaction temperature for cyclization typically ranges from 40-70°C.[1] Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it goes to completion.
-
-
-
Inefficient Deprotection: The final step of removing the protecting group (e.g., Boc) is crucial for isolating the hydrochloride salt.
-
Causality: Incomplete removal of the protecting group will result in a mixture of the desired product and the protected intermediate.
-
Troubleshooting Protocol:
-
Acidic Medium: A strong acidic medium is required for efficient deprotection. Common reagents include hydrochloric acid in ethyl acetate, methanol, or ethanol at concentrations of 2-4 M.[1]
-
Temperature: The deprotection is typically carried out at temperatures ranging from 0-50°C.[1] Lower temperatures may require longer reaction times.
-
Monitoring: Again, monitor the reaction to completion to ensure all the protecting groups have been cleaved before workup.
-
-
The following diagram illustrates the key steps and potential pitfalls in the synthesis starting from L-Glutamine.
Question 2: My final product shows impurities in the NMR and HPLC analysis. What are the common byproducts in this synthesis and how can I minimize their formation?
Answer:
The formation of byproducts is a common challenge. Understanding their origin is key to mitigating them.
Common Byproducts and Mitigation Strategies:
-
Glutarimide: This byproduct can arise from the deamination of 3-aminopiperidine-2,6-dione, especially under harsh thermal or pH conditions.
-
Mechanism: The amino group at the 3-position can be eliminated, leading to the formation of a double bond, which then tautomerizes to the more stable glutarimide structure.
-
Mitigation:
-
Temperature Control: Avoid excessive temperatures during reaction workup and purification.
-
pH Control: Maintain a suitable pH range during purification steps. Strongly basic or acidic conditions can promote elimination.
-
-
-
Glutaric Acid: This can form if the piperidine-2,6-dione ring undergoes hydrolysis.[2]
-
Mechanism: The imide bonds are susceptible to hydrolysis, especially in the presence of water and strong acids or bases.
-
Mitigation:
-
Anhydrous Conditions: As mentioned previously, maintaining anhydrous conditions throughout the synthesis is critical.
-
Controlled Workup: During aqueous workup steps, minimize the exposure time to aqueous acidic or basic solutions.
-
-
-
Racemized Product: If the synthesis is intended to be stereospecific (e.g., to produce the (S)-enantiomer), racemization is a significant concern.[3]
-
Mechanism: The stereocenter at the 3-position can be susceptible to epimerization, particularly under basic conditions or elevated temperatures.
-
Mitigation:
-
Mild Reaction Conditions: Employ mild bases and avoid prolonged heating.
-
Chiral Purity Analysis: Regularly check the enantiomeric purity of your intermediates and final product using chiral HPLC or other suitable analytical methods.
-
-
The following table summarizes the common byproducts and their recommended mitigation strategies.
| Byproduct | Potential Cause | Mitigation Strategy |
| Glutarimide | Deamination under harsh conditions | Control temperature and pH during workup and purification. |
| Glutaric Acid | Hydrolysis of the imide ring | Maintain anhydrous conditions; minimize contact with aqueous acid/base.[2] |
| Racemized Product | Epimerization at the C3 position | Use mild reaction conditions; avoid strong bases and high temperatures.[3] |
| Unreacted Starting Material | Incomplete reaction | Optimize reaction time, temperature, and reagent stoichiometry. |
Question 3: I am struggling with the purification of the final 3-Aminopiperidine-2,6-dione hydrochloride. What are the recommended procedures?
Answer:
Purification of the final product is critical to obtain material of high purity, which is often a requirement for downstream applications in drug development.
Recommended Purification Protocol:
-
Initial Isolation: After the deprotection step, the crude hydrochloride salt often precipitates from the reaction mixture. This can be collected by filtration.
-
Recrystallization: This is the most common and effective method for purifying the hydrochloride salt.
-
Solvent System: A mixture of a protic solvent (like methanol or ethanol) and a less polar solvent (like ethyl acetate or diethyl ether) is often effective.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot protic solvent.
-
Slowly add the less polar solvent until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
-
-
-
Column Chromatography (for the free base): If recrystallization is not sufficient, or if you need to isolate the free amine, column chromatography can be employed.
-
Important Note: The hydrochloride salt is generally not suitable for silica gel chromatography due to its high polarity and potential for strong interaction with the stationary phase. It is often necessary to first neutralize the salt to the free base.
-
Procedure:
-
Dissolve the hydrochloride salt in a suitable solvent and neutralize with a mild base (e.g., triethylamine or a saturated solution of sodium bicarbonate).
-
Extract the free base into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer, concentrate, and then purify by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
-
After purification, the free base can be converted back to the hydrochloride salt by treatment with a solution of HCl in a suitable solvent.
-
-
The following diagram outlines the decision-making process for purification.
References
-
Zhang, Z., et al. (2022). (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. FEBS Open Bio, 12(1), 133-143. Available at: [Link]
- CN109305935A. (2019). A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride. Google Patents.
-
Kumar, A., et al. (2015). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 54B(1), 126-132. Available at: [Link]
-
Nilsson, M., et al. (2012). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry, 55(13), 6330-6341. Available at: [Link]
-
Wiedemann, J., et al. (2022). Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin. Organic Process Research & Development, 26(9), 2635-2647. Available at: [Link]
-
Chen, J., et al. (2023). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. ChemistrySelect, 8(11), e202204732. Available at: [Link]
-
Ponomaryov, A. D., et al. (2023). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. RSC Chemical Biology, 4(1), 10-24. Available at: [Link]
-
ResearchGate. (2020). Glutaric Acid and Glutarimide. Available at: [Link]
-
ResearchGate. (2015). Facile Synthesis of 3-amino substituted piperidines from L-glutamic acid. Available at: [Link]
-
Wikipedia. (n.d.). Glutarimide. Available at: [Link]
-
Beilstein Journals. (2018). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Available at: [Link]
-
Royal Society of Chemistry. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Available at: [Link]
-
ResearchGate. (2022). (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. Available at: [Link]
- CN103435538A. (2013). (R)-3-amino piperidine hydrochloride preparation method. Google Patents.
-
Nature. (2019). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Available at: [Link]
- CN103864674A. (2014). Method for preparing (R)-3-amino piperidine hydrochloride. Google Patents.
-
The University of Manchester. (2020). Synthesis of protected 3-aminopiperidine and 3- aminoazepane derivatives using enzyme cascades. Available at: [Link]
-
Der Pharma Chemica. (2016). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Available at: [Link]
Sources
- 1. CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google Patents [patents.google.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cell Permeability for 3-Aminopiperidine-2,6-dione-Based PROTACs
Welcome to the Application Support Center. This guide is designed for researchers, medicinal chemists, and DMPK scientists facing physicochemical challenges when working with 3-aminopiperidine-2,6-dione derivatives (e.g., thalidomide, lenalidomide, pomalidomide) in targeted protein degradation (TPD).
Because these heterobifunctional molecules typically exceed traditional drug-design metrics (falling into "beyond Rule of 5" or bRo5 space), achieving cellular permeability requires specialized structural optimization and highly controlled in vitro assays.
Diagnostic Workflow
Figure 1: Diagnostic workflow for troubleshooting and optimizing PROTAC cell permeability.
Structural & Medicinal Chemistry FAQs
Q1: My lenalidomide-based PROTAC shows excellent biochemical ternary complex formation but poor cellular degradation. Is this a permeability issue? A: Yes. A massive drop-off between biochemical affinity (e.g., AlphaScreen) and cellular degradation (e.g., HiBiT assay) is the hallmark of poor cell permeability. 3-aminopiperidine-2,6-dione-based PROTACs typically reside in the bRo5 chemical space, where1[1]. Mechanistic Causality: The glutarimide ring requires its imide N-H for hydrogen bonding to the tri-tryptophan pocket of Cereblon (CRBN). You cannot methylate this N-H without abolishing E3 ligase recruitment. Therefore, permeability optimization must strictly focus on the linker and the target-binding ligand[2].
Q2: How can I modify the linker to enhance passive permeability without disrupting the glutarimide-CRBN interaction? A: Focus on inducing "chameleonicity"—the ability of the molecule to form intramolecular hydrogen bonds (IMHBs) in a lipophilic environment, effectively 3[3]. Actionable Steps:
-
Reduce H-Bond Donors (HBDs): Convert amide linkages to esters or alkynes. Shielding or removing a single solvent-exposed HBD can drastically improve permeability[3].
-
Rigidification: Replace flexible PEG linkers with semi-rigid aliphatic or saturated heterocyclic linkers (e.g., piperidine, piperazine). This reduces the entropic penalty of membrane insertion[4].
-
Track LPE: Evaluate Lipophilic Permeability Efficiency (LPE). By tracking LPE alongside PAMPA, you can 5 or merely increased lipophilicity (which can worsen solubility)[5].
Q3: Are there alternative CRBN binders that offer better physicochemical properties than standard IMiDs? A: Yes. While thalidomide and pomalidomide are standard, they are susceptible to hydrolysis and possess high polarity. Alternative CRBN binders have been developed to improve stability and permeability:
-
Phenyl Dihydrouracils (PD): PD derivatives retain CRBN affinity while eliminating the racemization-prone chiral center. They display 6, which can translate to better cellular accumulation[6].
-
Cyclimids: These degron-inspired binders possess minimal off-target degradation and 7, offering a highly translatable alternative to thalidomide analogs[7].
In Vitro Assay Troubleshooting FAQs
Q4: I am running a standard Caco-2 assay, but my PROTAC recovery is below 40%, and Papp is unquantifiable. What is going wrong? A: Low recovery in Caco-2 assays for PROTACs is almost always driven by non-specific binding (NSB) to the plastic transwell apparatus or cellular entrapment due to extreme lipophilicity. Furthermore,8[8]. Mechanistic Causality: When a highly lipophilic PROTAC enters the aqueous assay buffer, it partitions into the plastic or gets trapped in the lipid bilayer without crossing into the basolateral chamber, resulting in artificially low Apparent Permeability ( Papp )[9].
Q5: How can I differentiate between poor passive permeability and active efflux? A: Run a Parallel Artificial Membrane Permeability Assay (PAMPA) alongside your Caco-2 assay. 5[5]. If PAMPA permeability is moderate but Caco-2 Apical-to-Basolateral (A2B) permeability is zero, your PROTAC is likely an efflux substrate[10]. Alternatively, use LLC-PK1 cells, which have 8, providing a clearer assessment of passive permeability[8].
Data Presentation: Permeability Metrics Comparison
To guide your assay selection, the following table summarizes the expected behavior of bRo5 PROTACs across standard permeability models[8][10].
| Assay Model | Primary Utility | Typical PROTAC Papp ( 10−6 cm/s) | Efflux Interference | Recovery Issues |
| PAMPA | Passive diffusion screening | 0.01 – 2.5 | None | Moderate (Plastic binding) |
| Caco-2 | Intestinal absorption & Efflux | < 1.0 (A2B) | High (P-gp/BCRP) | Severe (Cellular entrapment) |
| LLC-PK1 | Passive permeability in cells | 1.0 – 5.0 | Low | Moderate |
| MDR1 MDCK-II | Specific P-gp efflux testing | < 1.0 (A2B) | Very High | Moderate to Severe |
Experimental Protocol: Optimized Caco-2 Assay for bRo5 PROTACs
Standard Caco-2 protocols often fail for 3-aminopiperidine-2,6-dione-based degraders. Implement this optimized workflow to ensure a self-validating, high-recovery data output[9].
Step 1: Monolayer Preparation & Validation
-
Seed Caco-2 cells on polycarbonate filter membranes (0.4 µm pore size) in 96-well transwell plates.
-
Culture for 21 days to ensure full differentiation and tight junction formation.
-
Self-Validation: Validate monolayer integrity by measuring Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm².
Step 2: Assay Buffer Optimization (Critical Step)
-
Prepare standard HBSS buffer (pH 7.4).
-
Modification: Add 0.25% Bovine Serum Albumin (BSA) to both the apical and basolateral compartments.
Step 3: Compound Incubation
-
Dilute the PROTAC to a final concentration of 10 µM in the dosing buffer.
-
Apply to the Apical chamber (for A2B) or Basolateral chamber (for B2A).
-
Incubate at 37°C for 90 to 120 minutes [9].
Step 4: Quantification & Mass Balance Check
-
Extract samples from both chambers and quench with cold acetonitrile containing an internal standard.
-
Quantify using LC-MS/MS.
-
Self-Validation: Calculate the Mass Balance Recovery. If recovery is <60%, the Papp value is invalid due to entrapment or precipitation. Re-optimize the vehicle or BSA concentration.
References
-
Systematic Investigation of the Permeability of Androgen Receptor PROTACs - NIH[Link]
-
Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - ACS Medicinal Chemistry Letters[Link]
-
Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs) - Taylor & Francis Online[Link]
-
Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - NIH[Link]
-
From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - Frontiers[Link]
-
Exploring PROTAC Permeability: Comparative Insights Across Different Cell Lines - Aragen Life Sciences[Link]
-
Modelling Targeted Protein Degraders (TPDs) Utilizing Computational and Medicinal Chemistry Approaches - Aragen Life Sciences[Link]
-
The Cyclimids: Degron-inspired cereblon binders for targeted protein degradation - NIH[Link]
-
E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - NIH[Link]
-
Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design - NIH[Link]
Sources
- 1. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 2. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. aragen.com [aragen.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Cyclimids: Degron-inspired cereblon binders for targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring PROTAC Permeability: Comparative Insights Across Different Cell Lines - Aragen Life Sciences [aragen.com]
- 9. enamine.net [enamine.net]
- 10. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Analytical methods for assessing the purity of 3-Aminopiperidine-2,6-dione hydrochloride
Welcome to the Technical Support Center for 3-Aminopiperidine-2,6-dione Hydrochloride . As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals troubleshoot the unique analytical challenges associated with this critical building block.
Widely used as the cereblon (CRBN)-binding domain in Proteolysis Targeting Chimeras (PROTACs) and Immunomodulatory imide drugs (IMiDs) like lenalidomide and pomalidomide, this compound presents specific physicochemical hurdles: high polarity, a hydrolytically sensitive glutarimide ring, and a labile chiral center.
Below, you will find field-proven troubleshooting FAQs, self-validating analytical protocols, and mechanistic explanations to ensure the utmost scientific integrity in your purity assessments.
Section 1: Troubleshooting FAQs & Mechanistic Causality
Q1: Why does 3-Aminopiperidine-2,6-dione HCl elute in the void volume with severe peak tailing on my standard C18 column? The Causality: 3-Aminopiperidine-2,6-dione hydrochloride is a highly polar, basic amine salt. At a neutral pH, the primary amine is fully ionized. Traditional reversed-phase C18 columns cannot effectively retain highly polar ionized species, leading to void volume elution. Furthermore, the ionized amine interacts with residual, unendcapped silanols on the silica backbone, causing severe peak tailing. The Solution: You must suppress silanol ionization and ion-pair the amine. Utilize an acidic mobile phase (e.g., 0.1% Trifluoroacetic acid [TFA] or 0.1% orthophosphoric acid at pH ~2.0). Alternatively, switch to Hydrophilic Interaction Liquid Chromatography (HILIC), which is mechanistically designed to retain polar analytes via water-layer partitioning.
Q2: During LC-MS purity assessment, I observe a secondary peak with a mass shift of +18 Da. Is my raw material impure, or is it degrading during analysis? The Causality: You are likely observing in-vial degradation. The glutarimide ring of 3-aminopiperidine-2,6-dione is highly susceptible to hydrolytic cleavage, especially in neutral or basic aqueous solutions [1]. The carbonyl carbons are prone to nucleophilic attack by water, opening the ring to form a linear 2,5-diamino-5-oxopentanoic acid derivative (adding H₂O, or +18 Da). The Solution: Sample preparation is just as critical as the instrumental method. Always prepare your sample diluents in slightly acidic, non-aqueous, or highly organic mixtures (e.g., 0.1% Formic acid in Acetonitrile) and maintain autosampler temperatures at 4°C to kinetically halt hydrolysis [2].
Q3: How do I accurately determine the enantiomeric excess (ee%) without inducing on-column racemization? The Causality: The C3 position of the glutarimide ring is a chiral center. Because the C3 proton is located alpha to a carbonyl group, it is relatively acidic. When using Normal-Phase Chiral HPLC, analysts often add basic modifiers like Diethylamine (DEA) to improve peak shape. However, these basic additives catalyze enolization at the C3 position, leading to rapid racemization during the chromatographic run [3]. The Solution: Exclude basic modifiers from your chiral mobile phase. Use a neutral alcohol/hydrocarbon blend (e.g., Ethanol/Hexane) on a polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H).
Section 2: Visualizing Analytical Workflows & Degradation
Workflow for stability-indicating HPLC method development.
Primary degradation pathways: Glutarimide hydrolysis and C3 racemization.
Section 3: Data Presentation & Diagnostics
Table 1: Summary of Analytical Techniques and Target Impurities
| Analytical Technique | Target Analyte / Impurity | Mechanistic Rationale |
| RP-HPLC (UV/Vis) | Overall Chemical Purity | Quantifies organic impurities; requires acidic ion-pairing to retain the polar amine. |
| LC-MS (ESI+) | Glutarimide Ring Opening | Detects the +18 Da mass shift (m/z 147[M+H]⁺) indicative of hydrolytic degradation. |
| Chiral HPLC (NP) | Enantiomeric Excess (ee%) | Resolves (R)- and (S)- enantiomers; must avoid basic modifiers to prevent C3 enolization. |
| ICP-MS | Residual Palladium (Pd) | Detects inorganic Pd carryover from upstream hydrogenation (Pd/C deprotection steps). |
| Karl Fischer | Moisture Content | 3-Aminopiperidine-2,6-dione HCl is hygroscopic; water content accelerates solid-state hydrolysis. |
Table 2: HPLC Troubleshooting Matrix
| Symptom | Root Cause | Corrective Action |
| Fronting / Void Elution | Insufficient hydrophobic retention. | Decrease initial organic %; ensure mobile phase pH is < 2.5 to ion-pair the amine. |
| Split Peaks | Injection solvent stronger than mobile phase. | Match sample diluent to initial gradient conditions (e.g., 95% aqueous). |
| Increasing Impurity over time | In-vial hydrolytic degradation. | Acidify sample diluent (0.1% Formic Acid); lower autosampler temp to 4°C. |
Section 4: Self-Validating Experimental Protocols
To ensure trustworthiness, analytical methods must prove their own efficacy before reporting data. The following protocol incorporates a System Suitability Test (SST) via forced degradation, ensuring the system can definitively resolve the intact API from its primary degradation product.
Protocol 1: Stability-Indicating RP-HPLC Method for Chemical Purity
Objective: Accurately quantify the chemical purity of 3-Aminopiperidine-2,6-dione HCl while preventing and monitoring for glutarimide hydrolysis.
Step 1: Chromatographic Setup
-
Column: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent endcapped column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water (pH ~2.0).
-
Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 220 nm (primary) and ESI+ MS (secondary).
Step 2: Gradient Program
-
0.0 - 2.0 min: 2% B (Isocratic hold to retain the polar amine)
-
2.0 - 12.0 min: 2% B to 60% B (Linear gradient)
-
12.0 - 15.0 min: 60% B to 95% B (Column wash)
-
15.0 - 20.0 min: 2% B (Re-equilibration)
Step 3: Self-Validating System Suitability Test (Forced Degradation)
-
Rationale: You must prove the column can separate the intact ring from the open ring.
-
Action: Dissolve 1 mg of the standard in 1 mL of diluent. Add 10 µL of 0.1 M NaOH and vortex. Incubate at room temperature for exactly 10 minutes to force glutarimide ring hydrolysis. Neutralize immediately with 10 µL of 0.1 M HCl.
-
Validation Criteria: Inject this SST sample. You must observe two distinct peaks: the intact API (m/z 129 [M+H]⁺ for the free base) and the ring-opened degradant (m/z 147 [M+H]⁺). The chromatographic resolution ( Rs ) between these peaks must be ≥2.0 . If Rs<2.0 , replace the column or prepare fresh mobile phases.
Step 4: Sample Preparation & Execution
-
Prepare the actual analytical sample at 1.0 mg/mL using a strictly controlled diluent: 0.1% Formic Acid in Water/Acetonitrile (95:5, v/v) .
-
Place vials in the autosampler set to 4°C.
-
Inject 10 µL and integrate peaks at 220 nm to determine area percent purity.
Protocol 2: Chiral HPLC for Enantiomeric Excess (ee%)
Objective: Determine the ratio of (S)- to (R)- enantiomers without inducing base-catalyzed racemization.
Step 1: Chromatographic Setup
-
Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Hexane / Ethanol (80:20, v/v). CRITICAL: Do not add Diethylamine (DEA) or Triethylamine (TEA).
-
Flow Rate: 1.0 mL/min (Isocratic).
-
Detection: UV at 220 nm.
Step 2: Sample Preparation
-
Dissolve the sample in 100% HPLC-grade Ethanol to a concentration of 0.5 mg/mL. Sonicate for 2 minutes to ensure complete dissolution of the HCl salt.
Step 3: Execution & Validation
-
Inject a racemic reference standard first to establish baseline resolution ( Rs≥1.5 ) between the (R) and (S) enantiomers.
-
Inject the sample. Calculate the ee% using the formula: ee%=AreaS+AreaR∣AreaS−AreaR∣×100 .
References
-
E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points Frontiers in Chemistry URL:[Link]
-
Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs ChemRxiv / PMC URL:[Link]
-
Identification and characterization of related substances in pomalidomide by hyphenated LC–MS techniques ResearchGate URL:[Link]
Technical Support Center: Scale-Up Production of 3-Aminopiperidine-2,6-dione Hydrochloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the critical bottlenecks encountered during the scale-up synthesis of 3-Aminopiperidine-2,6-dione hydrochloride (3-APD HCl) (CAS: 24666-56-6). This highly polar, chiral intermediate is a foundational building block in the synthesis of immunomodulatory imide drugs (IMiDs) such as lenalidomide and pomalidomide, as well as the cereblon-recruiting ligands used in PROTAC degraders[1],[2].
Scaling up the production of 3-APD HCl presents unique challenges, primarily involving the chemical instability of the glutarimide ring, the risk of stereocenter racemization, and severe yield losses during the isolation of the highly water-soluble hydrochloride salt[3],[2].
Scale-Up Synthesis Workflow
Fig 1. Logical workflow for the direct amidation scale-up synthesis of 3-APD HCl.
Troubleshooting Guide & FAQs
Fig 2. Root cause analysis and mitigation pathways for common scale-up degradation issues.
Q1: Why am I observing significant glutarimide ring-opening during the final deprotection/salt formation step? A1: Causality: The glutarimide ring is inherently unstable under aqueous basic or strongly acidic aqueous conditions due to the highly electrophilic nature of the imide carbonyls, which readily undergo hydrolysis[2]. In large-scale reactors, extended processing times exacerbate this degradation. Solution: Transition immediately to an anhydrous salt formation strategy. Do not use aqueous hydrochloric acid. Instead, dissolve the free base in absolute ethanol and introduce anhydrous HCl gas[3].
Q2: The enantiomeric excess (ee) of my chiral 3-APD HCl drops significantly upon scale-up. How do I prevent racemization? A2: Causality: The stereocenter on the glutamine ring is highly susceptible to epimerization[2]. This is triggered by thermal stress combined with the presence of excess base or prolonged exothermic reactions during scale-up. Solution: Implement strict thermodynamic control. During the final salt formation with HCl gas, the exothermic acid-base reaction can cause localized heating. You must use a cooling jacket to maintain the internal reactor temperature strictly below 15 °C[3].
Q3: I am losing massive amounts of product during the isolation of the hydrochloride salt. What is the best recovery strategy? A3: Causality: 3-Aminopiperidine-2,6-dione hydrochloride is a highly polar, low-molecular-weight salt (MW: 164.59 g/mol ) that is exceptionally water-soluble. Traditional aqueous workups or biphasic extractions result in the product partitioning heavily into the aqueous waste stream. Solution: Employ a direct precipitation strategy in a non-aqueous, polar protic solvent. By using absolute ethanol as the solvent for the free base, the introduction of anhydrous HCl gas forces the highly polar HCl salt to precipitate directly out of the organic phase, bypassing aqueous extraction entirely[3].
Step-by-Step Experimental Protocol: Direct Amidation & Anhydrous Salt Formation
This protocol utilizes a self-validating methodology designed for high-yield scale-up, eliminating the need for expensive protecting groups (like Cbz or Boc) and avoiding aqueous extraction losses[3].
Phase 1: Formation of 3-Aminopiperidine-2,6-dione (Free Base)
-
Dispersion: Suspend 29.4 g of L-glutamine in 294 g of deionized water in a jacketed reactor equipped with an overhead stirrer[3].
-
Amidation: Slowly add 8.75 g of aqueous ammonia dropwise.
-
Causality: Ammonia converts the carboxylic acid to an amide, preparing the molecule for cyclization.
-
Self-Validation Check: Maintain the internal temperature below 15 °C. The initial suspension will transition into a clear solution. Complete dissolution provides visual confirmation of the successful formation of the L-glutamine diammonium salt[3].
-
-
Cyclization: Heat the solution to 60 °C and maintain for 2.0 hours.
-
Causality: Thermal energy drives the elimination of monomolecular ammonia and water, forcing the intramolecular cyclization into the glutarimide ring[3].
-
Self-Validation Check: The precipitation of solid 3-aminopiperidine-2,6-dione from the aqueous phase serves as a physical confirmation that cyclization has occurred, as the free base is less soluble in water than the diammonium salt[3].
-
-
Isolation: Filter the precipitate and dry at 105 °C for 3 hours to obtain the free base (Yield: ~21.4 g)[3].
Phase 2: Anhydrous Hydrochloride Salt Formation
-
Dissolution: Dissolve 21.0 g of the dried 3-aminopiperidine-2,6-dione in 210 g of absolute ethanol[3].
-
Causality: Ethanol acts as a polar protic solvent that readily dissolves the free base but acts as a strong anti-solvent for the resulting hydrochloride salt.
-
-
Acidification: Slowly bubble anhydrous hydrochloric acid gas into the system.
-
Self-Validation Check: Monitor the precipitation of the white solid. Continue introducing HCl gas until no further solid precipitates. This cessation of precipitation is a self-validating endpoint indicating 100% conversion to the salt form[3].
-
Final Isolation: Filter the white crystalline solid and dry at 70 °C for 3 hours. This yields approximately 27.0 g of 3-aminopiperidine-2,6-dione hydrochloride[3].
Quantitative Data Comparison
| Methodology | Overall Yield | Purity | Key Advantage | Major Limitation |
| Direct Amidation + Anhydrous HCl | ~82.1% | >99.7% | Avoids toxic protecting groups; simple single-step cyclization[3]. | Requires specialized handling of hazardous anhydrous HCl gas. |
| Cbz-Protection + CDI Cyclization | 60–70% | >98.0% | High stereoretention; CDI is a mild and reliable coupling agent[1]. | Multi-step process; requires expensive Pd/C and H2 gas for deprotection[1]. |
References
- Patent CN111943865A. "Synthesis method of pomalidomide intermediate." Eureka | Patsnap.
-
Ponomaryov et al. "Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification." RSC Publishing. URL:[Link]
Sources
- 1. (R)-3-Amino-piperidine-2,6-dione hydrochloride | 1801140-47-5 | Benchchem [benchchem.com]
- 2. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00886G [pubs.rsc.org]
- 3. Synthesis method of pomalidomide intermediate - Eureka | Patsnap [eureka.patsnap.com]
3-Aminopiperidine-2,6-dione hydrochloride vs other cereblon E3 ligase ligands
Engineering Targeted Protein Degradation: 3-Aminopiperidine-2,6-dione Hydrochloride vs. Advanced Cereblon Ligands
In the rapidly evolving field of targeted protein degradation (TPD), the is the most frequently hijacked cellular machinery. At the core of this pharmacological revolution lies 3-aminopiperidine-2,6-dione hydrochloride (3-APDO HCl) . Unlike fully elaborated immunomodulatory imide drugs (IMiDs) such as lenalidomide or pomalidomide, 3-APDO HCl is not a standalone therapeutic agent. Instead, it is the foundational glutarimide pharmacophore—the essential synthetic building block used to to the thalidomide-binding domain (TBD) of Cereblon (CRBN).
This guide provides a rigorous comparison between 3-APDO HCl-derived PROTAC anchors and other CRBN ligands, detailing their binding kinetics, neosubstrate profiles, and the self-validating experimental workflows required to evaluate them.
Structural & Mechanistic Dynamics
The glutarimide ring of 3-APDO inserts into a shallow tri-tryptophan pocket (W380, W386, W400) on CRBN, forming critical hydrogen bonds with the backbone of H378 and W380. While 1st and 2nd generation IMiDs (thalidomide, lenalidomide, pomalidomide) rely on this exact interaction, their solvent-exposed phthalimide rings dictate their ability to act as "molecular glues" that recruit and degrade.
In PROTAC design, 3-APDO HCl is utilized via reductive amination or alkylation to attach variable linkers, effectively converting the glutarimide core into a target-agnostic E3-recruiting module. However, a persistent challenge with traditional 3-APDO-based degraders is the unintended retention of neomorphic activity, leading to off-target IKZF1/3 degradation. To circumvent this, newer and Cereblon E3 Ligase Modulators (CELMoDs) like iberdomide have been developed, offering distinct affinity and selectivity profiles.
Mechanism of PROTAC-mediated targeted protein degradation via CRBN recruitment.
Quantitative Comparison of CRBN Ligands
When engineering a PROTAC, the choice of the CRBN-recruiting anchor significantly impacts the thermodynamics of ternary complex formation. Below is a comparison of standard IMiDs, CELMoDs, and the 3-APDO precursor.
| Ligand / Core | CRBN Binding Affinity (IC₅₀ / K_d) | Primary Application | Neosubstrate (IKZF1/3) Degradation |
| 3-APDO HCl | N/A (Synthetic Precursor) | PROTAC E3 Anchor Synthesis | Varies by PROTAC architecture |
| Thalidomide | ~1.5 – 3.0 μM | 1st Gen IMiD / PROTACs | Weak |
| Lenalidomide | ~1.5 μM | Multiple Myeloma | Moderate |
| Pomalidomide | ~1.0 μM | Relapsed/Refractory MM | Strong |
| Iberdomide | ~60 nM | Advanced MM | Very Strong |
(Data synthesized from)
Experimental Methodologies: Self-Validating Systems
To rigorously evaluate the efficacy of a 3-APDO-derived PROTAC versus other CRBN ligands, researchers must establish assays that distinguish true ternary complex formation from binary artifacts, and genuine ubiquitin-proteasome system (UPS) degradation from off-target cytotoxicity.
Protocol 1: Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Ternary Complex Quantification
Causality: Traditional ELISA or pull-down assays require multiple wash steps, which disrupt transient, low-affinity ternary complexes (POI-PROTAC-CRBN). We utilize a because it is a homogeneous, wash-free format that captures equilibrium thermodynamics accurately in solution. Self-Validating Design: To prove the TR-FRET signal is specifically driven by the glutarimide-CRBN interaction, a parallel competition assay must be run using a 100-fold molar excess of unlabeled lenalidomide. A complete abrogation of the FRET signal validates that the PROTAC is specifically engaging the TBD of CRBN.
Step-by-Step Workflow:
-
Protein Preparation: Prepare recombinant His-tagged CRBN(DDB1) and GST-tagged Protein of Interest (POI) in assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20, 0.1% BSA).
-
Compound Titration: Dispense the 3-APDO-derived PROTAC in a 12-point dose-response curve (typically 10 pM to 10 μM) into a 384-well low-volume microplate.
-
Complex Assembly: Add 10 nM His-CRBN and 10 nM GST-POI to the wells.
-
Fluorophore Addition: Add 2 nM Terbium (Tb)-labeled anti-GST antibody (Donor) and 20 nM AlexaFluor 488 (AF488)-labeled anti-His antibody (Acceptor).
-
Equilibration & Reading: Incubate the plate in the dark at room temperature for 2 hours to reach equilibrium. Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 490 nm and 520 nm). Calculate the 520/490 nm emission ratio to determine the cooperativity (α) and ternary complex half-maximal concentration (DC₅₀).
Step-by-step TR-FRET assay workflow for quantifying ternary complex formation.
Protocol 2: In-Cell Western (ICW) for Endogenous Degradation Profiling
Causality: Relying solely on exogenous tagged-protein systems (e.g., GFP-POI) can mask true degradation kinetics due to overexpression artifacts. allow for the quantitative, high-throughput measurement of endogenous POI and neosubstrate (IKZF1/3) levels in their native cellular context without the variability introduced by cell lysis and western blotting. Self-Validating Design: Degradation must be mechanistically validated. Cells are pre-treated with either MG132 (a 26S proteasome inhibitor) or MLN4924 (a NEDD8-activating enzyme inhibitor that inactivates Cullin-RING ligases). If the 3-APDO-PROTAC fails to degrade the POI in the presence of these inhibitors, it confirms the degradation is strictly CRL4^CRBN- and UPS-dependent, ruling out off-target cytotoxicity.
Step-by-Step Workflow:
-
Cell Seeding: Seed the target cell line in a 96-well or 384-well optical bottom plate and incubate overnight.
-
Inhibitor Pre-treatment (Control): Pre-treat designated control wells with 1 μM MLN4924 or 10 μM MG132 for 2 hours prior to PROTAC addition.
-
PROTAC Treatment: Treat cells with a dose-response titration of the PROTAC for the optimized degradation window (typically 4 to 24 hours).
-
Fixation & Permeabilization: Fix cells with 4% paraformaldehyde for 20 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Staining: Block cells, then incubate with primary antibodies against the POI and IKZF1 (to monitor neosubstrate off-target effects). Follow with near-infrared (NIR) fluorescent secondary antibodies (e.g., 700 nm and 800 nm channels) and a DNA stain (e.g., DRAQ5) for cell number normalization.
-
Imaging & Analysis: Scan the plate using an NIR imaging system. Normalize the POI and IKZF1 signal to the DNA stain to calculate D_max and DC₅₀.
Conclusion
While 3-APDO HCl remains the gold-standard synthetic precursor for PROTAC development due to its well-characterized binding to CRBN, the field is rapidly expanding. The integration of high-affinity CELMoDs and novel non-phthalimide binders provides researchers with a broader toolkit to tune degradation efficiency, overcome IMiD resistance, and eliminate neosubstrate liabilities.
Validating the anti-cancer effects of 3-Aminopiperidine-2,6-dione hydrochloride derivatives
Title: Validating the Anti-Cancer Effects of 3-Aminopiperidine-2,6-dione Derivatives: A Comparative Guide
Introduction
The development of targeted protein degradation has fundamentally revolutionized oncology and drug discovery. At the heart of this paradigm shift is 3-Aminopiperidine-2,6-dione hydrochloride , the essential glutarimide pharmacophore that acts as the primary ligand for the cereblon (CRBN) E3 ubiquitin ligase[1]. While traditionally recognized as the structural backbone of immunomodulatory imide drugs (IMiDs) like lenalidomide and pomalidomide, this compound is now the cornerstone for synthesizing heterobifunctional Proteolysis Targeting Chimeras (PROTACs)[1].
From a chemical synthesis perspective, the hydrochloride salt form is specifically utilized because it significantly enhances the thermodynamic stability and aqueous solubility of the glutarimide ring, preventing premature hydrolytic degradation during complex linker-attachment chemistry[2].
This guide provides a rigorous comparative analysis of 3-Aminopiperidine-2,6-dione derivatives and outlines self-validating experimental protocols to confirm their mechanistic efficacy.
Mechanism of Action: The CRBN-Directed Degradation Pathway
Unlike traditional small-molecule inhibitors that rely on occupancy-driven pharmacology, 3-Aminopiperidine-2,6-dione derivatives operate via an event-driven mechanism. The glutarimide ring docks perfectly into the tri-tryptophan pocket of CRBN. In PROTAC applications, this recruits the CRL4^CRBN E3 ligase complex to a specific protein of interest (POI), facilitating polyubiquitination and subsequent destruction by the 26S proteasome[3].
Fig 1: CRBN-mediated targeted protein degradation via 3-Aminopiperidine-2,6-dione PROTACs.
Comparative Performance of 3-Aminopiperidine-2,6-dione Derivatives
The evolution of this pharmacophore has yielded distinct classes of anti-cancer agents. Below is a comparative synthesis of standard IMiDs versus next-generation PROTACs and novel analogs, highlighting how structural modifications impact clinical utility.
| Derivative Class | Compound | Primary Target | Representative Efficacy | Key Structural & Clinical Advantage |
| First-Gen IMiD | Lenalidomide | IKZF1 / IKZF3 | IC₅₀ ~1.12 µM (NCI-H929) | Baseline CRBN recruitment; standard of care for newly diagnosed Multiple Myeloma (MM)[4][5]. |
| Second-Gen IMiD | Pomalidomide | IKZF1 / IKZF3 | Superior to Lenalidomide | Overcomes lenalidomide resistance; highly effective in relapsed/refractory MM (RRMM)[5]. |
| Novel IMiD Analog | Compound 10a | IKZF1 / IKZF3 | IC₅₀ ~2.25 µM (NCI-H929) | 8-amino-isoquinoline core; comparable efficacy to lenalidomide but with significantly lower PBMC toxicity[4]. |
| PROTAC (Oncology) | SDL-1 | STAT3 | High degradation efficiency | Hijacks CRBN to degrade STAT3, inducing apoptosis in advanced gastric cancer models[3]. |
| PROTAC (Oncology) | PVTX-321 | ERα | Orally bioavailable | Utilizes a spirocyclic CRBN ligand to degrade ERα in ER+/HER2– breast cancer, overcoming ESR1 mutations[6]. |
Experimental Validation Workflows
To maintain scientific integrity, the validation of these derivatives cannot rely solely on phenotypic cell death. As an Application Scientist, it is critical to mandate that every protocol acts as a self-validating system . You must prove causality: that cell death is the direct result of CRBN-mediated target degradation, rather than off-target toxicity.
Protocol 1: Validating CRBN-Dependent Degradation (Immunoblotting)
Causality Check: To prove that your derivative acts via the intended PROTAC mechanism, you must demonstrate that target degradation is rescued when either the proteasome or the CRBN binding site is blocked. If degradation still occurs despite these blocks, the drug is acting through an off-target artifact.
-
Cell Seeding: Plate the target cancer cell line (e.g., NCI-H929 for MM or MCF-7 for breast cancer) at 5 × 10⁵ cells/well in a 6-well plate. Incubate overnight.
-
The Validation Pre-treatment (Critical Step): Divide cells into three distinct cohorts.
-
Cohort A (Control): Vehicle only.
-
Cohort B (Proteasome Block): Pre-treat with 10 µM MG132 (a proteasome inhibitor) for 2 hours.
-
Cohort C (CRBN Competition): Pre-treat with a 100-fold molar excess of free lenalidomide to saturate and block CRBN receptors[7].
-
-
Derivative Treatment: Add your 3-Aminopiperidine-2,6-dione derivative (e.g., 1 µM) to all cohorts and incubate for 12–24 hours.
-
Protein Extraction & Immunoblotting: Lyse cells using RIPA buffer supplemented with protease inhibitors. Quantify protein, run on SDS-PAGE, and probe for your POI (e.g., IKZF3, STAT3, or ERα) alongside a stable loading control (GAPDH).
-
Data Interpretation: A true CRBN-dependent degrader will show POI depletion in Cohort A, but POI levels will be fully rescued in Cohorts B and C.
Protocol 2: Biphasic Cell Viability Assay (Detecting the "Hook Effect")
Causality Check: Because PROTACs require the formation of a ternary complex (POI-PROTAC-CRBN), excessively high concentrations of the drug will independently saturate both the POI and CRBN. This forms inactive binary complexes, leading to a paradoxical decrease in efficacy known as the "Hook Effect"[7]. A standard 3-point dose curve is insufficient; an ultra-wide serial dilution is required to capture this phenomenon.
-
Cell Plating: Seed cells in a 96-well plate at 1 × 10⁴ cells/well.
-
Ultra-Wide Dose Response: Prepare a 12-point serial dilution of the derivative ranging from 10 µM down to 1 pM.
-
Incubation: Treat cells for 72 hours.
-
Viability Readout: Add 10 µL of CCK-8 reagent to each well. Incubate for 2 hours and measure absorbance at 450 nm using a microplate reader[4].
-
Data Interpretation: Plot viability against log[Concentration]. A successful PROTAC will display a U-shaped or biphasic curve, confirming that ternary complex formation (rather than simple toxic saturation) is driving the anti-proliferative effect.
References
-
E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points Source: PMC (nih.gov) URL: [Link]
-
Discovery and Characterization of PVTX-321 as a Potent and Orally Bioavailable Estrogen Receptor Degrader for ER+/HER2– Breast Cancer Source: Journal of Medicinal Chemistry (acs.org) URL: [Link]
-
Discovery of an Antiviral PROTAC Targeting the SARS-CoV-2 Main Protease Using an Allosteric Warhead Source: bioRxiv URL: [Link]
-
Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators Source: Taylor & Francis (tandfonline.com) URL:[Link]
-
Design, synthesis, and biological characterization of a potent STAT3 degrader for the treatment of gastric cancer Source: Frontiers (frontiersin.org) URL:[Link]
-
What are the benefits of lenalidomide and pomalidomide? Source: Medizinonline URL: [Link]
Sources
- 1. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 24666-56-6: 3-Amino-2,6-piperidinedione hydrochloride [cymitquimica.com]
- 3. Frontiers | Design, synthesis, and biological characterization of a potent STAT3 degrader for the treatment of gastric cancer [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
- 5. medizinonline.com [medizinonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biorxiv.org [biorxiv.org]
A Senior Application Scientist's Guide to In Vivo vs. In Vitro Activity of 3-Aminopiperidine-2,6-dione-based PROTACs
Introduction: Beyond Inhibition, Towards Elimination
For decades, drug discovery has been dominated by an occupancy-driven paradigm: design a molecule to fit into a protein's active site and block its function. Proteolysis-Targeting Chimeras (PROTACs) have shattered this mold, introducing an event-driven model that doesn't just inhibit, but eliminates disease-causing proteins.[1][2] These heterobifunctional molecules act as a bridge, linking a target protein to an E3 ubiquitin ligase, thereby hijacking the cell's own protein disposal machinery—the Ubiquitin-Proteasome System (UPS)—to induce degradation.[3][4][5]
A significant and highly successful class of PROTACs utilizes a 3-aminopiperidine-2,6-dione core. This chemical scaffold is derived from the well-known immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.[][7][8][9] Its critical function in a PROTAC is to recruit the Cereblon (CRBN) E3 ubiquitin ligase, one of the most widely exploited ligases in targeted protein degradation due to the favorable, drug-like properties of its ligands.[7][10][11][12]
This guide provides an in-depth comparison of the in vitro and in vivo activities of these CRBN-recruiting PROTACs. We will dissect the experimental frameworks used to evaluate them, explain the causality behind methodological choices, and critically analyze why potent in vitro activity does not always translate to in vivo efficacy. Our goal is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to navigate the complex journey from a cellular assay to a preclinical model.
The Core Mechanism: Hijacking the CRL4-CRBN Complex
The efficacy of a 3-aminopiperidine-2,6-dione-based PROTAC hinges on its ability to induce the formation of a productive ternary complex between the target Protein of Interest (POI) and the CRBN E3 ligase.[4][5] This induced proximity is the catalytic event that triggers the downstream degradation cascade.
The process unfolds in several key steps:
-
Ternary Complex Formation: The PROTAC, with its two distinct heads, simultaneously binds to the POI and the CRBN substrate receptor, which is part of the larger Cullin-RING Ligase 4 (CRL4-CRBN) complex.[8]
-
Ubiquitination: This proximity allows an E2 ubiquitin-conjugating enzyme, associated with the CRL4-CRBN complex, to transfer ubiquitin molecules onto lysine residues on the surface of the POI.
-
Proteasomal Recognition: The poly-ubiquitin chain acts as a tag, marking the POI for recognition by the 26S proteasome.[1][13]
-
Degradation and Recycling: The proteasome unfolds and degrades the tagged POI into small peptides. The PROTAC molecule is then released and is free to engage another POI and CRBN ligase, acting catalytically to drive multiple rounds of degradation.[4][14]
Caption: CRBN-based PROTAC mechanism of action.
Part 1: In Vitro Evaluation — Quantifying Potency and Efficacy in Cells
The initial assessment of any new PROTAC happens in vitro. The primary objective is to confirm that the molecule can enter cells and effectively degrade the target protein in a controlled environment. This stage is crucial for establishing structure-activity relationships (SAR) and selecting promising candidates for further study.
Key Performance Metrics:
The efficacy of a PROTAC at the cellular level is defined by two critical parameters:
-
DC₅₀ (Half-maximal Degradation Concentration): The concentration of the PROTAC that induces 50% of the maximum possible degradation of the target protein.[11][14][15] A lower DC₅₀ value indicates higher potency.
-
Dₘₐₓ (Maximum Degradation): The maximal percentage of protein degradation that can be achieved, representing the efficacy of the PROTAC.[11][14][15] A Dₘₐₓ above 90% is often considered highly effective.
Core Experimental Protocols
Accurate determination of DC₅₀ and Dₘₐₓ relies on robust and reproducible methodologies.
Caption: General workflow for preclinical in vivo evaluation of a PROTAC.
Protocol 3: Xenograft Mouse Model for Efficacy and PD
-
Objective: To determine if PROTAC-mediated degradation of the POI leads to anti-tumor activity in vivo.
-
Methodology:
-
Model Establishment: Implant human cancer cells subcutaneously into immunocompromised mice. Allow tumors to grow to a specified size (e.g., 100-150 mm³). [16] 2. Dosing: Randomize mice into treatment groups (vehicle control, PROTAC at different doses). Administer the drug via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) on a set schedule.
-
Efficacy Monitoring: Measure tumor volume with calipers and monitor animal body weight regularly (as a sign of toxicity) throughout the study. [][16] 4. PD Analysis: At the end of the study (or at specific time points), collect tumors and other relevant tissues. Prepare tissue lysates and perform Western blotting or immunohistochemistry (IHC) to quantify the level of the target protein.
-
-
Causality: This model directly links drug exposure (PK) to target engagement (PD) and therapeutic outcome (efficacy). A positive result—where tumor growth is inhibited and is correlated with target degradation in the tumor tissue—provides strong evidence of the PROTAC's mechanism-driven efficacy.
Data Presentation: In Vivo Comparison
| PROTAC Candidate | Target | Dose & Schedule | Tumor Growth Inhibition (TGI) | Target Degradation in Tumor (PD) | Animal Model |
| ARV-825 | BET | 5 mg/kg, QD | Significant | >80% BRD4 Degradation | T-ALL Xenograft [13] |
| Compound 1 | PRC1 | 50 mg/kg, QD | N/A (PK/PD only) | ~70% BMI1 Degradation | CD-1 Mice [18] |
| CC-885 | GSPT1 | 5 mg/kg, single dose | Lethal Toxicity | N/A | Humanized CRBN Mice [12] |
Note: Data is illustrative and compiled from representative examples.
Bridging the Gap: Why In Vitro Potency Doesn't Guarantee In Vivo Success
The transition from a petri dish to a preclinical model is fraught with challenges. A PROTAC with picomolar DC₅₀ in vitro can fail spectacularly in vivo. Understanding the reasons for this disconnect is paramount for successful drug development.
-
Pharmacokinetics and Bioavailability: This is the most common hurdle. A PROTAC may be highly potent but has poor solubility, low membrane permeability, or is rapidly metabolized and cleared from the body. [19][20]If the molecule cannot achieve and sustain a concentration above its degradation threshold at the tumor site, it will fail regardless of its in vitro potency. The large size and "non-drug-like" properties of many PROTACs make this a significant challenge.
-
The Hook Effect: The "hook effect" is a phenomenon unique to PROTACs where efficacy decreases at very high concentrations. [21]This occurs because the PROTAC begins to form more non-productive binary complexes (PROTAC-POI or PROTAC-CRBN) instead of the essential ternary complex. While this can be observed in vitro, predicting the concentration range where this will occur in vivo is difficult and can lead to paradoxical results where a higher dose leads to lower efficacy.
-
Off-Target Degradation and Neosubstrates: The cellular environment is far more complex than a single cell type in a dish. A PROTAC may degrade unintended proteins in vivo. For CRBN-based PROTACs, a critical consideration is the degradation of endogenous neosubstrates like Ikaros (IKZF1) and Aiolos (IKZF3). [7][8][21]This can be therapeutically beneficial in hematological malignancies but may cause unwanted immunomodulatory or toxic effects in other contexts.
-
Species-Specific Differences in E3 Ligases: Mouse CRBN is different from human CRBN. This can lead to poor translation from standard mouse models to humans, as the PROTAC may not engage the murine ligase as effectively. [12]The development of humanized CRBN mice , where the mouse CRBN gene is replaced with the human version, has become a critical tool for generating more predictive in vivo data on both efficacy and potential toxicity. [12]
-
Metabolic Stability: The linkers connecting the two active ends of a PROTAC are often susceptible to metabolic breakdown. [10]If the linker is cleaved in vivo, the PROTAC is inactivated. Assessing metabolic stability in liver microsomes or hepatocytes is a key in vitro experiment to predict this liability.
Conclusion and Future Perspectives
The development of 3-aminopiperidine-2,6-dione-based PROTACs represents a major advancement in medicine, offering the ability to target and eliminate proteins previously considered "undruggable." However, this guide underscores a critical reality: the journey from a potent molecule in vitro to an effective drug in vivo is complex and non-linear.
-
Key Takeaway: In vitro assays are indispensable for initial screening, establishing potency (DC₅₀), and optimizing the chemical structure. However, they cannot predict the intricate interplay of pharmacokinetics, pharmacodynamics, and safety in a living system. In vivo studies are the definitive test of a PROTAC's therapeutic potential.
The future of PROTAC development will rely on a multi-faceted approach. This includes the rational design of molecules with improved drug-like properties, the use of advanced preclinical models like humanized CRBN mice to enhance predictivity, and the application of sophisticated PK/PD modeling to better translate in vitro data to in vivo outcomes. [12][20]By embracing the lessons learned from the discrepancies between the benchtop and the clinic, we can more effectively unlock the full therapeutic promise of targeted protein degradation.
References
-
Pharmaffiliates. (2026, February 18). Essential Thalidomide Derivatives for High-Efficiency PROTAC Design. [Link]
-
Frontiers in Chemistry. (2021, July 5). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. [Link]
-
ResearchGate. Analogues of thalidomide induce degradation of distinct disease-relevant proteins. [Link]
-
Cancers (Basel). (2023, March 2). Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges?. [Link]
-
Biocytogen. (2025, July 30). Molecular Glues & PROTACs Meet Their Match: Inside the Humanized CRBN Mouse Model. [Link]
-
Nature Reviews Cancer. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide. [Link]
-
ACS Publications. (2018, August 17). Homo-PROTACs for the Chemical Knockdown of Cereblon. [Link]
-
bioRxiv. (2023, January 10). Discovery and Characterization of a Novel Cereblon-Recruiting PRC1 Bridged PROTAC Degrader. [Link]
-
Chemical Science. Dual-ligand PROTACS mediate superior target protein degradation in vitro and therapeutic efficacy in vivo. [Link]
-
Nature Communications. (2025, February 22). Non-invasive in vivo monitoring of PROTAC-mediated protein degradation using an environment-sensitive reporter. [Link]
-
Research Square. Lenalidomide Derivative and PROTAC for Controlling Neosubstrate Degradation. [Link]
-
AACR Journals. (2024, March 22). Abstract 2049: Novel preclinical models for PROTAC evaluation: And beyond. [Link]
-
Frontiers in Pharmacology. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. [Link]
-
Biochemical Journal. (2025, June 25). Methods to accelerate PROTAC drug discovery. [Link]
-
ScienceDirect. Safety of PROTACs. [Link]
-
European Journal of Medicinal Chemistry. (2022, September 5). Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8. [Link]
-
ScienceOpen. (2024, November 10). PKPD Modeling of PROTACs. [Link]
-
Journal of Medicinal Chemistry. (2025, October 30). Rational Design of PROTAC Degraders and Their Spatiotemporal Controlled Delivery for Enhanced Tumor Penetration and PD-L1 Protein Degradation. [Link]
-
ResearchGate. Discovery of KRas G12C-IN-3 and Pomalidomide-based PROTACs as degraders of endogenous KRAS G12C with potent anticancer activity. [Link]
-
ResearchGate. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation. [Link]
-
arXiv. Modeling PROTAC Degradation Activity with Machine Learning. [Link]
-
Molecules. (2025, September 4). Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation. [Link]
-
Elixir. (2025, September 1). PROTACs and MGDs: The Revolutionary Modalities for Drug Discovery. [Link]
-
Oxford Academic. (2024, March 5). rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. [Link]
-
Pharma's Almanac. (2024, June 11). PROTACS: Upgrading Small Molecule Inhibitors. [Link]
-
Antares Chem. (2025, August 18). Targeted Protein Degradation with PROTACs and Molecular Glues. [Link]
-
Molecules. (2024, August 26). Proteolysis Targeting Chimeras (PROTACs): An Innovative Strategy for Targeted Protein Degradation and Disease Treatment. [Link]
Sources
- 1. pharmasalmanac.com [pharmasalmanac.com]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]
- 4. PROTACs and MGDs: The Revolutionary Modalities for Drug Discovery - European Biotechnology Magazine [european-biotechnology.com]
- 5. media.sciltp.com [media.sciltp.com]
- 7. precisepeg.com [precisepeg.com]
- 8. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. benchchem.com [benchchem.com]
- 12. biocytogen.com [biocytogen.com]
- 13. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. portlandpress.com [portlandpress.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Non-invasive in vivo monitoring of PROTAC-mediated protein degradation using an environment-sensitive reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery and Characterization of a Novel Cereblon-Recruiting PRC1 Bridged PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. PKPD Modeling of PROTACs – ScienceOpen [scienceopen.com]
- 21. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
Comparative analysis of different synthetic routes to 3-Aminopiperidine-2,6-dione hydrochloride
Comparative Analysis of Synthetic Routes to 3-Aminopiperidine-2,6-dione Hydrochloride
Executive Summary
3-Aminopiperidine-2,6-dione hydrochloride (CAS: 24666-56-6) is a highly valued glutarimide building block in modern medicinal chemistry. It serves as the foundational intermediate for synthesizing immunomodulatory imide drugs (IMiDs) such as Lenalidomide and Pomalidomide, and acts as the primary cereblon (CRBN) ligand-linker in the design of Proteolysis Targeting Chimeras (PROTACs)[1][2]. As the demand for these targeted protein degraders and therapeutics scales, process chemists must evaluate synthetic routes not just for yield, but for atom economy, scalability, and environmental sustainability.
This guide objectively compares the traditional protection-deprotection pathway with the modern direct amination pathway, providing actionable experimental data for drug development professionals.
Mechanistic Overview & Pathway Visualization
Historically, the synthesis of this intermediate relied on L-Glutamine. However, recent industrial advancements have shifted toward L-Glutamic acid to bypass the need for protecting groups[3][4]. The logical flow of these two divergent pathways is illustrated below.
Caption: Comparative reaction pathways for the synthesis of 3-Aminopiperidine-2,6-dione hydrochloride.
Comparative Analysis of Synthetic Routes
Route A: The L-Glutamine Protection-Deprotection Pathway (Traditional) This route begins with L-Glutamine. Because the primary amine is highly reactive, it must first be protected (typically using Boc₂O to form N-Boc-L-Glutamine). The protected intermediate is then subjected to intramolecular cyclization using condensing agents like Carbonyldiimidazole (CDI) or Thionyl chloride (SOCl₂)[4]. Finally, the Boc group is cleaved in an acidic medium to yield the target hydrochloride salt.
-
Causality & Drawbacks: While this route offers mild conditions, the necessity of protection/deprotection steps significantly reduces atom economy. The use of expensive coupling agents and the generation of stoichiometric waste make it less ideal for multi-kilogram scale-up[4].
Route B: The L-Glutamic Acid Direct Amination Pathway (Next-Gen/Industrial) This environmentally friendly route utilizes L-Glutamic acid, a significantly cheaper starting material[3][5]. It involves the direct reaction of L-Glutamic acid with aqueous ammonia to form a diammonium salt, followed by a thermally-driven dehydration and deamination to form the glutarimide ring. The free base is then converted to the hydrochloride salt[3].
-
Causality & Advantages: By carefully controlling the thermodynamics of the amination and cyclization steps, this route completely circumvents the need for protecting groups. It boasts a single-step cyclization, eliminates toxic condensing agents, and drastically lowers the cost of goods (COGs) while achieving exceptional purity[5].
Quantitative Performance Comparison
| Metric | Route A: L-Glutamine Pathway | Route B: L-Glutamic Acid Pathway |
| Starting Material Cost | High (Requires L-Glutamine + Boc₂O) | Low (L-Glutamic Acid + NH₃·H₂O) |
| Step Count | 3 Steps (Protection, Cyclization, Deprotection) | 2 Main Steps (Amination/Cyclization, Salt Formation) |
| Overall Yield | ~60 - 70% | ~82.1%[3] |
| Product Purity | >98.0% | 99.76%[3] |
| Atom Economy | Low (Loss of Boc protecting group mass) | High (Only H₂O and NH₃ lost as byproducts) |
| Environmental Impact | High (Uses toxic condensing agents like SOCl₂) | Low (Aqueous amination, thermal cyclization)[5] |
Detailed Experimental Protocol: The L-Glutamic Acid Pathway
The following protocol details the Route B methodology. This workflow is designed as a self-validating system —visual cues (dissolution, precipitation) inherently signal the completion of each mechanistic phase, ensuring high fidelity during execution[3].
Step 1: Amination (Formation of Diammonium Salt)
-
Disperse 29.4 g of L-glutamic acid in 294 g of deionized water under continuous stirring.
-
Slowly add 8.75 g of aqueous ammonia dropwise into the suspension.
-
Critical Control: Maintain the reaction temperature strictly below 15°C.
-
Expert Insight (Causality): Keeping the temperature low prevents premature, uncontrolled cyclization or hydrolysis, ensuring the stoichiometric formation of the diammonium salt.
-
-
Continue stirring for 30 minutes until complete dissolution is observed. This phase change serves as the visual validation of complete salt formation[3].
Step 2: Thermal Cyclization
-
Heat the clear solution to 60°C and maintain this temperature for 2 hours.
-
Expert Insight (Causality): Heating to exactly 60°C provides the precise activation energy required to drive off one molecule of ammonia and one molecule of water. This intramolecular condensation forms the 3-aminopiperidine-2,6-dione free base. Because the free base is insoluble in the aqueous matrix, it precipitates out, driving the reaction equilibrium forward via Le Chatelier's principle[3].
-
-
Filter the resulting precipitate and dry at 105°C for 3 hours to obtain ~21.4 g of the free base[3].
Step 3: Salt Formation and Purification
-
Dissolve 21.0 g of the intermediate free base in 210 g of ethanol.
-
Introduce anhydrous HCl gas into the system while controlling the temperature below 15°C.
-
Critical Control: Continue bubbling HCl until no further solid precipitation is observed.
-
Expert Insight (Causality): Ethanol acts as an ideal solvent system here—it dissolves the free base and any residual impurities but is a poor solvent for the hydrochloride salt. The cessation of precipitation serves as a self-validating endpoint for complete salt formation, allowing for simultaneous reaction and purification without the need for chromatography[3][5].
-
-
Filter and dry the solid at 70°C for 3 hours to yield ~27.0 g of 3-aminopiperidine-2,6-dione hydrochloride[3].
Conclusion
For research-scale synthesis where specific enantiomeric excess of complex derivatives might be explored, the Glutamine protection route (Route A) remains a viable tool in the chemist's arsenal. However, for the large-scale production of IMiD intermediates and PROTAC linkers, the L-Glutamic acid direct amination pathway (Route B) is objectively superior. It eliminates toxic reagents, reduces step count, and leverages thermodynamic precipitation for purification, representing the current gold standard in process chemistry for this critical building block[3][4][5].
References
- Synthesis method of pomalidomide intermediate (CN111675648A)
- A kind of preparation method of 3-amino-2,6-piperidinedione hydrochloride (CN109305935A)
- Synthetic method of pomalidomide intermediate (CN111675648A)
-
Schematic representation for the synthesis of lenalidomide Source: ResearchGate URL:[Link]
-
Lenalidomide Intermediates Manufacturer in India Source: Enanti Labs URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Lenalidomide Intermediates Manufacturer in India | Enantilabs [enantilabs.com]
- 3. Synthesis method of pomalidomide intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google Patents [patents.google.com]
- 5. CN111675648A - Synthetic method of pomalidomide intermediate - Google Patents [patents.google.com]
Benchmarking new 3-Aminopiperidine-2,6-dione derivatives against existing immunomodulators
Benchmarking New 3-Aminopiperidine-2,6-dione Derivatives Against Existing Immunomodulators: A Technical Guide
The landscape of targeted protein degradation in hematological malignancies is undergoing a rapid evolution. First-generation immunomodulatory drugs (IMiDs) such as lenalidomide and pomalidomide established the clinical utility of hijacking the cereblon (CRBN) E3 ubiquitin ligase. However, the emergence of resistance has driven the development of Cereblon E3 Ligase Modulatory Drugs (CELMoDs) and novel 3-aminopiperidine-2,6-dione derivatives.
As a Senior Application Scientist, I approach benchmarking not merely as a comparison of IC50 values, but as a holistic interrogation of ternary complex kinetics, neosubstrate specificity, and functional cellular outcomes. This guide outlines the mechanistic rationale and self-validating experimental frameworks required to objectively evaluate novel CRBN modulators against established IMiDs.
Mechanistic Divergence: IMiDs vs. CELMoDs
Both traditional IMiDs and next-generation CELMoDs (e.g., iberdomide, mezigdomide) share a highly conserved 3-aminopiperidine-2,6-dione (glutarimide) core, which anchors the molecule into the tri-tryptophan pocket of CRBN[1]. The critical divergence lies in the functionalized appendages extending from this core.
While lenalidomide and pomalidomide induce a relatively static interaction, novel CELMoDs are engineered to shift the open-closed equilibrium of CRBN, heavily favoring the "closed" state[2]. This conformational shift dramatically enhances the binding affinity for CRBN and accelerates the recruitment and subsequent polyubiquitination of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3)[3]. The rapid degradation of these targets, rather than mere growth arrest, triggers potent tumoricidal activity and overcomes IMiD resistance[3].
Mechanism of CELMoD-induced IKZF1/3 degradation via CRL4-CRBN.
Quantitative Benchmarking Data
To contextualize the performance of novel derivatives, we must establish a baseline using biochemical and cellular metrics. The following table summarizes the performance of standard IMiDs against Iberdomide (CC-220), a benchmark CELMoD. Notice the profound uncoupling of CRBN binding affinity from the extreme potency of IKZF1/3 degradation—a hallmark of highly optimized ternary complex formation.
| Compound | CRBN Binding IC50 (TR-FRET) | IKZF1 Degradation EC50 | IKZF3 Degradation EC50 | Primary Clinical Utility |
| Lenalidomide | ~1,500 nM[4] | > 100 nM | > 100 nM | Standard MM / Maintenance |
| Pomalidomide | ~1,200 nM[4] | ~ 50 nM | ~ 50 nM | Relapsed/Refractory MM |
| Iberdomide | 60 nM[4] | 1.0 nM[4] | 0.5 nM[4] | Overcoming IMiD Resistance |
Experimental Protocols & Self-Validating Systems
To rigorously benchmark a new 3-aminopiperidine-2,6-dione derivative, researchers must deploy orthogonal assays that prove causality at every step: target engagement, target degradation, and functional consequence.
Protocol A: CRBN Target Engagement via TR-FRET
Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for quantifying CRBN binding. It eliminates compound auto-fluorescence and provides the sensitivity required to distinguish sub-nanomolar binders from weak micromolar IMiDs[2].
Self-Validating Design: The assay must include a positive control (unlabeled lenalidomide) to prove displacement, and a DMSO vehicle control to establish the maximum FRET signal.
Step-by-Step Workflow:
-
Complex Preparation: Express and purify a 6xHis-tagged CRBN-DDB1 complex.
-
Reagent Assembly: In a 384-well microplate, combine the His-CRBN-DDB1 complex with a Europium-conjugated anti-His antibody (Fluorescence Donor)[2].
-
Tracer Addition: Add a fixed concentration of Cy5-labeled lenalidomide (Fluorescence Acceptor)[2].
-
Compound Titration: Add the novel 3-aminopiperidine-2,6-dione derivative in a 10-point dose-response series (e.g., 10 µM down to 0.5 nM).
-
Equilibration & Reading: Incubate for 1 hour at room temperature. Excite the plate at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Cy5).
-
Data Analysis: Calculate the FRET ratio (665/615 nm). A decrease in the ratio indicates the novel derivative is successfully outcompeting the Cy5-tracer for the tri-tryptophan pocket.
TR-FRET competitive binding assay workflow for CRBN ligands.
Protocol B: IKZF1/3 Degradation Assay (Luciferase Reporter & Endogenous Validation)
Rationale: Binding CRBN does not guarantee degradation. The derivative must induce the correct ternary complex geometry. We use a dual-approach: high-throughput luciferase tracking for kinetics, followed by Western Blotting for endogenous validation[5].
Self-Validating Design: To prove that the loss of IKZF1/3 is strictly due to proteasomal degradation (and not transcriptional downregulation or cytotoxicity), a parallel cohort must be pre-treated with a proteasome inhibitor (e.g., bortezomib or carfilzomib). If the derivative's effect is truly CRBN-mediated, bortezomib will completely rescue IKZF1/3 levels[6].
Step-by-Step Workflow:
-
Cell Line Engineering: Transduce multiple myeloma cells (e.g., MM.1S or H929) with a lentiviral vector expressing an IKZF1-luciferase or IKZF3-luciferase fusion protein[6].
-
Inhibitor Pre-treatment (The Control): Pre-treat half the wells with 10 nM bortezomib for 1 hour to block proteasome activity[6].
-
Compound Dosing: Treat the cells with the novel derivative, lenalidomide, and pomalidomide across a concentration gradient (0.1 nM to 10 µM).
-
Kinetic Readout: Measure luminescence at 4, 8, 12, and 24 hours. Novel CELMoDs typically achieve >80% degradation within 4-6 hours, significantly faster than standard IMiDs[3].
-
Endogenous Validation: Harvest wild-type MM.1S cells treated with the IC90 of the novel compound for 12 hours. Lyse cells and perform a Western Blot probing for endogenous IKZF1, IKZF3, and CRBN. Probe for IRF4 and MYC to confirm downstream transcriptional repression[7].
Conclusion
When benchmarking new 3-aminopiperidine-2,6-dione derivatives, the goal is to identify compounds that not only bind CRBN with higher affinity but translate that binding into rapid, deep, and selective degradation of neosubstrates. By employing TR-FRET for precise target engagement and proteasome-rescued degradation assays, drug development professionals can objectively stratify novel compounds against the clinical benchmarks set by lenalidomide, pomalidomide, and emerging CELMoDs.
References
-
VJHemOnc. Benefits of CELMoDs over IMiDs in multiple myeloma. Retrieved from[Link]
-
Targeted Oncology. Insights on CELMoDs in Multiple Myeloma From the EXCALIBER-RRMM Trial. Retrieved from[Link]
-
National Institutes of Health (PMC). Rapid Progress in the Use of Immunomodulatory Drugs and Cereblon E3 Ligase Modulators in the Treatment of Multiple Myeloma. Retrieved from[Link]
-
bioRxiv. Tuning the open-close equilibrium of Cereblon with small molecules influences protein degradation. Retrieved from[Link]
-
National Institutes of Health (PMC). Lenalidomide induces degradation of IKZF1 and IKZF3. Retrieved from[Link]
-
National Institutes of Health (PMC). Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells. Retrieved from[Link]
-
Haematologica. Proteasome inhibitors block Ikaros degradation by lenalidomide in multiple myeloma. Retrieved from [Link]
Sources
- 1. Rapid Progress in the Use of Immunomodulatory Drugs and Cereblon E3 Ligase Modulators in the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. targetedonc.com [targetedonc.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteasome inhibitors block Ikaros degradation by lenalidomide in multiple myeloma | Haematologica [haematologica.org]
- 7. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Cross-Reactivity: A Comparative Guide to 3-Aminopiperidine-2,6-dione CRBN Binders in Targeted Protein Degradation
As targeted protein degradation (TPD) matures from a niche chemical biology tool into a major therapeutic modality, the 3-aminopiperidine-2,6-dione (glutarimide) pharmacophore remains the undisputed cornerstone of Cereblon (CRBN) recruitment. However, the intrinsic "molecular glue" properties of this moiety present a profound challenge: cross-reactivity and the inadvertent degradation of off-target neosubstrates.
As a Senior Application Scientist, I have designed this guide to provide drug development professionals with a rigorous, data-driven comparison of classical immunomodulatory imide drugs (IMiDs) and next-generation CRBN anchors. By understanding the causality behind these off-target effects, researchers can rationally design safer proteolysis-targeting chimeras (PROTACs) and molecular glues.
The Mechanistic Basis of Off-Target Degradation
The 3-aminopiperidine-2,6-dione ring binds deeply within the tri-tryptophan pocket of the CRBN substrate receptor, a component of the CUL4-RBX1-DDB1-CRBN (CRL4) E3 ubiquitin ligase complex. While the glutarimide ring anchors the molecule, the solvent-exposed region (typically a phthalimide or isoindolinone ring) alters the surface topography of CRBN.
This surface reprogramming creates a neomorphic protein-protein interface that recruits proteins containing C2H2 zinc finger structural degrons—most notably the transcription factors IKZF1, IKZF3, and SALL4[1]. Because PROTACs utilize these same IMiD anchors to recruit CRBN to a target of interest, they frequently inherit this off-target degradation profile, leading to unintended cytotoxicity or developmental risks[2].
Mechanism of CRL4-CRBN mediated neosubstrate ubiquitination and degradation.
Comparative Profiling of Classical IMiDs
The subtle structural differences between the classical IMiDs dictate vastly different neosubstrate preferences. The most critical off-target is SALL4 , a spalt-like developmental transcription factor. Familial loss-of-function mutations in the SALL4 gene cause Duane Radial Ray syndrome, which phenocopies the severe limb deformities associated with thalidomide embryopathy[3].
Experimental data demonstrates that thalidomide, lenalidomide, and pomalidomide all induce the degradation of SALL4, establishing it as a bona fide IMiD-dependent CRL4 target[4]. However, their pharmacokinetic profiles and degradation potencies vary significantly.
Table 1: Quantitative Comparison of Classical CRBN Binders
| Compound | Clinical Cmax / t1/2[3] | Primary Neosubstrates | SALL4 Degradation Potency[5] | Clinical Implications |
| Thalidomide | ~5–10 µM / 6–8 h | SALL4, ZNF692, RNF166 | High (Dose-dependent) | Severe teratogenicity; limited modern oncology use. |
| Lenalidomide | ~2.5 µM / 3 h | IKZF1/3, CK1α, ZNF827 | Moderate (~29% decrease) | Neutropenia risk; highly effective in Myelodysplastic syndromes. |
| Pomalidomide | ~0.05 µM / 9 h | IKZF1/3, SALL4 | Very High (~55% decrease) | Potent Multiple Myeloma therapeutic; high teratogenic risk. |
Causality Insight: Why does lenalidomide degrade CK1α while thalidomide does not? The addition of an amino group at the C4 position of the phthalimide ring in lenalidomide creates a specific hydrogen-bonding network that stabilizes the recruitment of CK1α, highlighting how minute structural changes drastically alter the CRBN surface interactome.
Next-Generation CRBN Anchors for PROTACs
When designing PROTACs, utilizing pomalidomide or lenalidomide as the E3-recruiting anchor frequently results in the unintended degradation of IKZF1/3 and SALL4[2]. To circumvent this, chemical biologists have developed next-generation binders that retain high CRBN affinity but eliminate the neomorphic interfaces responsible for cross-reactivity.
Table 2: Evolution of PROTAC CRBN Anchors
| Anchor Class | Structural Modification | CRBN Affinity | Off-Target Profile (IKZF1/SALL4) | Chemical Stability |
| Classical Phthalimides | Standard pomalidomide/lenalidomide | High | High degradation[2] | Susceptible to hydrolysis |
| Phenyl-glutarimides | Phthalimide replaced by phenyl ring | High | Significantly reduced[6] | Improved |
| Benzamide-type Binders | Conformationally locked benzamides | Very High | Negligible degradation[7] | Highly inert/stable |
Causality Insight: Benzamide-type derivatives replicate the critical hydrogen bonds of the natural CRBN degron but lack the rigid, bulky planar surface of the phthalimide ring. This prevents the stabilization of the C2H2 zinc fingers of SALL4 and IKZF1, effectively decoupling CRBN recruitment from IMiD-like off-target toxicity[7].
Validated Experimental Methodologies for Off-Target Profiling
To ensure scientific integrity during drug development, off-target degradation must be evaluated using robust, self-validating experimental systems. Below are the gold-standard protocols for profiling 3-aminopiperidine-2,6-dione derivatives.
Protocol 1: Global Chemoproteomic Profiling (diaPASEF)
Objective: Unbiased identification of global proteome alterations and novel neosubstrates.
Why this design? Molecular glue interactions are transient, and transcription factor neosubstrates are often low-abundance. Data-independent acquisition parallel accumulation serial fragmentation (diaPASEF) maximizes ion utilization, significantly reducing the "missing value" problem inherent in standard DDA proteomics[8].
-
Cell Treatment: Treat target cell lines (e.g., MM.1S or Kelly cells) with the CRBN binder at 0.1 µM and 1.0 µM for 3 to 8 hours. Critical step: Short incubation times (≤8h) are required to capture primary degradation events before secondary transcriptional effects occur.
-
Lysis & Digestion: Lyse cells in urea buffer, reduce/alkylate proteins, and perform tryptic digestion.
-
LC-MS/MS Acquisition: Analyze peptides using a trapped ion mobility spectrometry (TIMS) coupled to a Q-TOF mass spectrometer operating in diaPASEF mode[8].
-
Bioinformatic Analysis: Process data using tools like Spectronaut or DIA-NN. Plot identified proteins as log₂ fold change (Compound/DMSO) versus −log₁₀(p-value). Proteins with log₂FC < −0.6 and p < 0.001 are flagged as potential neosubstrates[8].
High-throughput chemoproteomic workflow for unbiased neosubstrate discovery.
Protocol 2: Self-Validating HiBiT-Tagged Target Validation
Objective: Confirm that the depletion of a specific neosubstrate (e.g., SALL4 or IKZF1) is strictly dependent on the CRL4-CRBN-Proteasome axis.
Why this design? Relying solely on western blots is semi-quantitative. CRISPR/Cas9-mediated endogenous HiBiT tagging preserves natural promoter regulation, avoiding overexpression artifacts. By incorporating specific mechanistic inhibitors, this protocol self-validates that the loss of signal is due to targeted degradation rather than transcriptional silencing[4].
-
Cell Engineering: Use CRISPR/Cas9 to knock-in an 11-amino acid HiBiT tag at the N- or C-terminus of the endogenous SALL4 or IKZF1 locus in a relevant cell line (e.g., H9 hESC for SALL4, Jurkat for IKZF1).
-
Compound Dosing: Seed cells in 384-well plates. Treat with a dose-response titration of the CRBN binder (1 nM to 10 µM) for 24 hours[4].
-
Mechanistic Rescue Controls (The Self-Validation Step):
-
Quantification: Add Nano-Glo HiBiT Lytic Reagent. The HiBiT tag binds to LgBiT in the reagent to form functional NanoLuc luciferase. Measure luminescence.
-
Data Interpretation: True CRBN-mediated degradation will show a dose-dependent loss of luminescence that is completely rescued (signal restored to DMSO baseline) in the presence of Bortezomib and MLN4924[4].
Conclusion
The 3-aminopiperidine-2,6-dione pharmacophore is a powerful tool, but its inherent cross-reactivity with developmental transcription factors like SALL4 poses significant clinical risks. By transitioning from classical IMiD anchors to conformationally locked benzamides or phenyl-glutarimides, drug developers can maintain robust CRBN recruitment while engineering out teratogenic off-target effects. Rigorous, self-validating proteomic and luminescent assays remain essential to confirm the selectivity of any novel degrader entering the preclinical pipeline.
Sources
- 1. CRL4CRBN Mediated Degradation of SALL4 Links Thalidomide Syndrome to Duane Radial Ray Syndrome - OAK Open Access Archive [oak.novartis.com]
- 2. WO2021105334A1 - Piperidine-2, 6-dione derivatives which bind to cereblon, and methods of use thereof - Google Patents [patents.google.com]
- 3. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome | eLife [elifesciences.org]
- 4. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thalidomide Inhibits Human iPSC Mesendoderm Differentiation by Modulating CRBN-dependent Degradation of SALL4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beyond the G-Loop: CRBN Molecular Glues Potently Target VAV1 via a Novel SH3 RT-Loop Degron - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Accessing three-branched high-affinity cereblon ligands for molecular glue and protein degrader design - PMC [pmc.ncbi.nlm.nih.gov]
3-Amino-3-propan-2-ylpiperidine-2,6-dione;hydrochloride proper disposal procedures
Standard Operating Procedure: Handling and Disposal of 3-Amino-3-propan-2-ylpiperidine-2,6-dione Hydrochloride
Executive Summary & Chemical Context
3-Amino-3-propan-2-ylpiperidine-2,6-dione hydrochloride (also known as 3-amino-3-isopropylpiperidine-2,6-dione HCl) is a highly functionalized, sterically hindered building block primarily utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and molecular glues. The piperidine-2,6-dione (glutarimide) core is the critical pharmacophore that recruits the Cereblon (CRBN) E3 ubiquitin ligase complex[1][2]. While its primary amine and isopropyl groups offer versatile tethering points for PROTAC linkers, the inherent CRBN-binding affinity classifies this compound as a potent pharmaceutical intermediate with presumed teratogenic and embryopathic properties[3][4].
Hazard Assessment & Mechanistic Causality
Why is strict disposal required? The teratogenicity of piperidine-2,6-dione derivatives (such as thalidomide, lenalidomide, and pomalidomide) is intrinsically linked to their mechanism of action. These compounds bind to the thalidomide-binding domain (hTBD) of CRBN, altering its substrate specificity[2]. This neomorphic activity induces the ubiquitination and subsequent proteasomal degradation of essential transcription factors, most notably SALL4, which is crucial for fetal development[1][5].
Because 3-amino-3-propan-2-ylpiperidine-2,6-dione retains the intact glutarimide ring essential for CRBN binding, it must be treated as a high-risk teratogen (Reproductive Toxicity Category 1A/1B)[3][4]. Furthermore, the hydrochloride salt form increases its aqueous solubility, amplifying the risk of environmental dispersion and aquatic toxicity if improperly discharged into municipal wastewater systems[6].
Mechanism of piperidine-2,6-dione-induced teratogenicity via CRBN-mediated SALL4 degradation.
Comparative Risk Profile
To contextualize the hazard, the following table summarizes the degradation profiles and teratogenic risks of standard CRBN ligands compared to this PROTAC building block.
| Compound Class | Primary Target | Neosubstrate Degradation (Off-target) | Teratogenic Risk | Required Disposal Method |
| Thalidomide | CRBN | SALL4, p63 | Extremely High | High-Temp Incineration |
| Lenalidomide | CRBN | IKZF1, IKZF3, SALL4 | High | High-Temp Incineration |
| Pomalidomide | CRBN | IKZF1, IKZF3, SALL4 | High | High-Temp Incineration |
| 3-Amino-3-isopropyl-piperidine-2,6-dione HCl | CRBN (PROTAC Handle) | Variable (Linker & warhead dependent) | Presumed High | High-Temp Incineration |
Operational Safety & Handling Protocols
Before initiating any disposal procedures, ensure the following engineering controls and Personal Protective Equipment (PPE) are utilized:
-
Engineering Controls: All handling of the powder must occur within a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood to prevent inhalation of teratogenic dust[6].
-
PPE: Double nitrile gloves (outer glove changed immediately if contaminated), disposable Tyvek sleeve covers, a fitted N95 or P100 particulate respirator (if weighing outside a ventilated enclosure), and wrap-around safety goggles[6].
Step-by-Step Disposal Procedures
The core principle of disposing of piperidine-2,6-dione derivatives is thermal destruction . The glutarimide ring is chemically stable under standard environmental conditions; therefore, high-temperature incineration (>1000°C) equipped with an afterburner and scrubber is the only self-validating method to ensure complete cleavage of the C-N and C-C bonds, preventing environmental contamination[6].
Protocol A: Solid Waste Disposal (Powders, Vials, and Contaminated Consumables)
-
Segregation: Collect all residual powder, empty glass vials, contaminated spatulas, and weighing paper in a dedicated, puncture-resistant "Hazardous Pharmaceutical Waste" container.
-
Primary Containment: Seal the waste inside a highly visible, leak-proof biohazard or cytotoxic waste bag.
-
Secondary Containment: Place the primary bag into a rigid, UN-approved secondary container (e.g., a high-density polyethylene drum).
-
Labeling: Label the container explicitly: "HAZARDOUS WASTE - TERATOGENIC / REPROTOXIN. Contains: 3-Amino-3-propan-2-ylpiperidine-2,6-dione hydrochloride. DO NOT OPEN."
-
Validation: Weigh the final container and log it into the laboratory's hazardous waste tracking system to ensure a 1:1 chain of custody transfer to the licensed disposal contractor.
Protocol B: Liquid Waste Disposal (Aqueous and Organic) Because this compound is a hydrochloride salt, it is soluble in water as well as polar aprotic solvents (e.g., DMF, DMSO) commonly used in PROTAC synthesis[7][8].
-
Solvent Segregation: Never mix halogenated solvents (e.g., DCM used in extraction) with non-halogenated solvents (e.g., aqueous buffers, DMF).
-
Aqueous Waste: Collect all aqueous washings containing the dissolved HCl salt in a dedicated carboy. Crucial Causality: Do not neutralize the pH to precipitate the free base unless specifically required for volume reduction, as the free base may aerosolize or adhere to the container walls, complicating cleanup.
-
Organic Waste: Collect DMF/DMSO/DCM reaction mixtures in a separate, chemically compatible carboy (e.g., PTFE or glass).
-
Incineration Routing: Both liquid streams must be routed to a licensed chemical incinerator. Aqueous streams must not be discharged into municipal drains under any circumstances[6].
Protocol C: Spill Cleanup and Decontamination (Self-Validating System)
-
Isolation: Immediately evacuate the immediate area and allow any aerosolized dust to settle for at least 15 minutes.
-
Wetting: To prevent dust generation, gently mist the spilled powder with a 50/50 mixture of water and isopropanol.
-
Absorption: Cover the wetted area with absorbent pads.
-
Chemical Decontamination: Wipe the surface with a 10% sodium hypochlorite (bleach) solution. Causality: While bleach does not fully destroy the glutarimide core, it oxidizes the primary amine, altering the molecule's binding affinity and reducing immediate occupational exposure risks.
-
Validation Swab: To validate decontamination, swab the area with a solvent-wetted filter paper and visualize under a UV lamp (254 nm); the absence of fluorescence indicates the bulk removal of the aromatic/conjugated intermediates often associated with PROTAC synthesis.
-
Disposal: Treat all cleanup materials as Solid Waste (Protocol A).
Segregation and high-temperature incineration workflow for CRBN-ligand pharmaceutical waste.
Regulatory Compliance
Under EPA/RCRA guidelines (or equivalent local environmental agencies), pharmaceutical intermediates with known teratogenic profiles must be managed as hazardous waste. Ensure that your facility's EPA ID is affixed to all manifests and that the disposal vendor is explicitly certified to handle Category 1 Reproductive Toxins.
References[4] Thalidomide-type teratogenicity: structure–activity relationships for congeners - NIH. Link[8] Discovery of ERD-12310A as an Exceptionally Potent and Orally Efficacious PROTAC Degrader of Estrogen Receptor α (ERα) - NIH.Link[2] WO2021105334A1 - Piperidine-2, 6-dione derivatives which bind to cereblon, and methods of use thereof - Google Patents. Link[3] Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - ACS Publications. Link[1] 3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione hydrochloride - Sigma-Aldrich. Link[6] Discovery and Optimization of First-in-Class Molecular Glue Degraders of the WIZ Transcription Factor for Fetal Hemoglobin Induction to Treat Sickle Cell Disease - ACS Publications. Link[7] Lenalidomide - Safety Data Sheet - ChemicalBook. Link[5] Design, Synthesis, and Biological Evaluation of New Potential Unusual Modified Anticancer Immunomodulators for Possible Non-Teratogenic Quinazoline-Based Thalidomide Analogs - NIH. Link[9] CN109400579B - Production method of lenalidomide - Google Patents. Link
Sources
- 1. WO2021105334A1 - Piperidine-2, 6-dione derivatives which bind to cereblon, and methods of use thereof - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thalidomide-type teratogenicity: structure–activity relationships for congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Lenalidomide - Safety Data Sheet [chemicalbook.com]
- 7. Discovery of ERD-12310A as an Exceptionally Potent and Orally Efficacious PROTAC Degrader of Estrogen Receptor α (ERα) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN109400579B - Production method of lenalidomide - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Handling 3-Amino-3-propan-2-ylpiperidine-2,6-dione;hydrochloride
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential, field-tested safety and logistical information for handling 3-Amino-3-propan-2-ylpiperidine-2,6-dione;hydrochloride (CAS No. 24666-56-6), a compound that requires meticulous handling due to its potential hazards.[1] Our focus extends beyond mere compliance, aiming to instill a culture of safety that protects both the researcher and the integrity of the experiment.
Immediate Hazard Assessment: Understanding the Risk Profile
Before any handling, it is critical to internalize the hazard profile of this compound. Safety Data Sheets (SDS) classify this chemical as hazardous, and understanding the specific risks is the foundation of all subsequent safety protocols.[2] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.
The compound is associated with the following GHS (Globally Harmonized System of Classification and Labelling of Chemicals) hazard statements:
These classifications are not merely administrative; they are directives for action. The risk of respiratory irritation from inhaling dust particles necessitates stringent engineering controls, while the potential for serious eye and skin irritation dictates the specific types of personal protective equipment (PPE) we must employ.
| Hazard Statement | GHS Classification | Implication for Handling |
| H315 | Skin Irritation (Category 2) | Direct skin contact must be prevented through proper glove and lab coat selection.[1][3] |
| H319 | Serious Eye Irritation (Category 2A) | Chemical splash goggles or a face shield are mandatory to prevent severe eye damage.[1][3] |
| H335 | Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | Handling must occur in a well-ventilated area, preferably a certified chemical fume hood, to avoid inhaling dust.[1][3][4] |
| H302 | Acute Toxicity, Oral (Category 4) | Strict prohibition of eating, drinking, or smoking in the lab is essential to prevent accidental ingestion.[3][5] |
The Hierarchy of Controls: A Proactive Safety Framework
Relying solely on PPE is a reactive approach to safety. As senior scientists, we must champion the "Hierarchy of Controls," a systematic approach to mitigating risk. This framework prioritizes engineering and administrative controls to minimize hazard exposure, with PPE serving as the final, critical barrier.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
